2,6-Dichlorobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBESSDSGODDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047768 | |
| Record name | alpha-2,6-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-83-7 | |
| Record name | 2,6-Dichlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2014-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,2,6-Trichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-2,6-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30102489TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichlorobenzyl Chloride (CAS Number: 2014-83-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7). This versatile halogenated building block is a key intermediate in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. This document consolidates essential data, details experimental protocols for its synthesis and key reactions, and presents visual workflows to aid in research and development.
Physicochemical and Safety Data
This compound is a white to light yellow crystalline solid or low melting mass.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 2014-83-7 | [2][3] |
| Molecular Formula | C₇H₅Cl₃ | [4] |
| Molecular Weight | 195.47 g/mol | [4] |
| Appearance | White to light yellow crystalline solid or low melting mass | [1] |
| Melting Point | 36-40 °C | [4] |
| Boiling Point | 117-119 °C at 14 mmHg | [4] |
| Density | Approximately 1.386 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in methanol (B129727) (0.1 g/mL, clear). | [4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
Safety Information:
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound involves the free-radical chlorination of 2,6-dichlorotoluene (B125461).
Experimental Protocol: Free-Radical Chlorination of 2,6-Dichlorotoluene
This protocol is adapted from established literature procedures.
Materials:
-
2,6-Dichlorotoluene
-
Dry chlorine gas
-
Solvent (e.g., butanol, n-hexane, carbon tetrachloride) (optional)
-
Catalyst (e.g., copper chloride, iron sulfide) (optional)
-
UV lamp
Procedure:
-
In a reaction vessel equipped with a gas inlet, a condenser, and a mechanical stirrer, charge 2,6-dichlorotoluene. If a solvent is used, dissolve the 2,6-dichlorotoluene in the chosen solvent (e.g., a 1:0.5 to 1:1 molar ratio of toluene (B28343) to solvent).[5]
-
If a catalyst is employed, add it to the mixture (0.5-2% by weight of the 2,6-dichlorotoluene).[5]
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).[5]
-
Initiate the reaction by irradiating the mixture with a UV lamp.
-
Bubble dry chlorine gas through the reaction mixture. The reaction progress can be monitored by the increase in weight of the reaction mixture.
-
Continue the chlorination until the desired weight increase is achieved, indicating the formation of the monochlorinated product. The typical reaction time is around 4-5 hours.[5]
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
The reaction end gas, primarily HCl, should be absorbed by a water trap.[5]
-
The crude product is then subjected to a workup procedure which may include washing with water and an alkaline solution to remove residual HCl and unreacted chlorine.[5]
-
The solvent is removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.
Workflow for the Synthesis of this compound:
Caption: Synthesis workflow of this compound.
Chemical Reactivity and Synthetic Applications
This compound is a reactive benzylic halide, making it a valuable precursor for a variety of organic transformations, primarily through nucleophilic substitution reactions.
Synthesis of 2,6-Dichlorophenylacetic Acid
A significant application of this compound is in the synthesis of 2,6-dichlorophenylacetic acid, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[6] This transformation is typically a two-step process involving cyanation followed by hydrolysis.
Materials:
-
This compound
-
Sodium cyanide or Potassium cyanide
-
Ethanol (B145695)/Water mixture
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add sodium cyanide portion-wise to the solution.
-
Reflux the reaction mixture for approximately 5 hours.
-
After cooling, pour the mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield 2,6-dichlorobenzyl cyanide.
Materials:
-
2,6-Dichlorobenzyl cyanide
-
Sodium hydroxide (B78521) solution (e.g., 1 N)
-
Hydrochloric acid (e.g., 2 N)
-
Diethyl ether
Procedure:
-
Reflux the crude 2,6-dichlorobenzyl cyanide with a sodium hydroxide solution overnight.[3]
-
After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 2,6-dichlorophenylacetic acid.[3]
-
Collect the solid by filtration and recrystallize from aqueous ethanol for purification.[3]
Workflow for the Synthesis of 2,6-Dichlorophenylacetic Acid:
Caption: Synthesis of 2,6-Dichlorophenylacetic acid.
Synthesis of 2,6-Dichlorobenzyl Alcohol
This compound can be converted to 2,6-dichlorobenzyl alcohol, another important synthetic intermediate. This is achieved through a two-step process involving the formation of an acetate (B1210297) ester followed by hydrolysis.[4]
Materials:
-
This compound
-
Anhydrous sodium acetate
-
Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Sodium hydroxide solution
Procedure:
-
React this compound with a slight excess (1.01 to 1.10 molar equivalents) of anhydrous sodium acetate.
-
The reaction can be carried out neat or in an inert solvent like toluene at a temperature ranging from 60 to 200 °C.
-
The addition of a phase transfer catalyst is recommended to improve the reaction rate.[4]
-
After the formation of the acetate intermediate, add an aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 80-110 °C to facilitate hydrolysis.
-
The resulting 2,6-dichlorobenzyl alcohol can be isolated and purified by distillation or recrystallization.
Reactions with Other Nucleophiles
As a reactive benzyl (B1604629) chloride, this compound readily undergoes SN2 reactions with a variety of nucleophiles.
-
Amines: Reaction with primary and secondary amines will yield the corresponding N-substituted-2,6-dichlorobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Thiols: Thiols react with this compound to form 2,6-dichlorobenzyl thioethers. A study has shown that this reaction can be efficiently catalyzed by a modified montmorillonite (B579905) clay.[7]
-
Alcohols: In the presence of a base, alcohols will react to form 2,6-dichlorobenzyl ethers.
Biological Activity
This compound has been reported to exhibit antitubercular activity.[2] The proposed mechanism of action is the inhibition of the growth of Mycobacterium tuberculosis by inhibiting the synthesis of nucleic acids (both RNA and DNA), which in turn prevents protein synthesis and cell division.[2] However, detailed studies on the specific molecular targets and signaling pathways are not extensively documented in publicly available literature.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of the 2,6-dichlorobenzyl moiety into a wide range of molecular scaffolds. The detailed synthetic protocols and reaction workflows provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further investigation into its biological activities, particularly its antitubercular properties, may unveil new therapeutic opportunities.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
α,2,6-Trichlorotoluene chemical structure and IUPAC name
An In-Depth Technical Guide to α,2,6-Trichlorotoluene
This guide provides a comprehensive overview of α,2,6-trichlorotoluene, a chlorinated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and outlines relevant experimental protocols.
Chemical Structure and Nomenclature
α,2,6-Trichlorotoluene is an organochlorine compound.[1] Its chemical structure consists of a toluene (B28343) molecule substituted with three chlorine atoms. One chlorine atom is attached to the methyl group (alpha position), and the other two are bonded to the benzene (B151609) ring at positions 2 and 6.
The standard IUPAC name for this compound is 1,3-Dichloro-2-(chloromethyl)benzene .[2][3] It is also known by several synonyms, including:
-
(2,6-Dichlorophenyl)methyl chloride[2]
The molecular formula for α,2,6-trichlorotoluene is C₇H₅Cl₃, and its molecular weight is 195.47 g/mol .[2][3][5]
Physicochemical Properties
A summary of the key quantitative data for α,2,6-trichlorotoluene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [2][3][4] |
| Molecular Weight | 195.47 g/mol | [2][3][4][5] |
| CAS Number | 2014-83-7 | [2][3][6] |
| Appearance | White solid | [4] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 135 °C | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | >230 °F | [4] |
| Vapor Pressure | 0.039 mmHg at 25°C | [4] |
| Refractive Index | 1.563 | [4] |
Experimental Protocols
The synthesis of chlorinated toluenes can be achieved through various methods. Below are detailed methodologies for related synthetic procedures.
General Synthesis of Trichlorotoluenes via Electrophilic Aromatic Substitution
A common method for producing trichlorotoluenes involves the direct chlorination of toluene.[1]
Methodology:
-
Reactants: Toluene is treated with three equivalents of chlorine gas.
-
Catalyst: The reaction is conducted in the presence of a Lewis acid catalyst.
-
Reaction Conditions: The specific temperature and pressure conditions are controlled to promote the desired substitution pattern.
-
Outcome: This process typically yields a mixture of isomers, including the 2,3,4-, 2,3,6-, 2,4,5-, and 2,4,6-trichlorotoluene isomers, resulting from the principles of electrophilic aromatic substitution on a substituted benzene ring.[1]
Metal-Free Synthesis of α-Chloro Alkyl Arenes via Visible Light-Mediated Chlorination
A more modern and controlled approach for the chlorination of the alkyl side-chain involves a metal-free process using visible light.[7]
Methodology:
-
Reaction Setup: In a 10 mL round-bottom flask, combine 2 mmol of the starting alkylarene (e.g., a substituted toluene) and 1.3 mmol (0.166 g) of N,N-dichloroacetamide in 1 mL of dichloromethane.
-
Inert Atmosphere: The reaction is carried out under a dry argon atmosphere at room temperature.
-
Irradiation: The resulting suspension is irradiated with a blue LED light source while being stirred.
-
Reaction Time: The reaction proceeds for 8 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Purification: After 8 hours, the crude reaction mixture is purified by short-column chromatography using a silica (B1680970) gel column (e.g., 4 cm diameter with 18 g of silica gel) and an eluent system of Hexane/Ethyl Acetate.[7]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of chlorinated toluenes.
Caption: Generalized workflow for the synthesis of chlorinated toluenes.
References
- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. CAS 2014-83-7 alpha,2,6-Trichloro-toluene Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. alpha,2,6-Trichlorotoluene | LGC Standards [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. trichlorotoluene [webbook.nist.gov]
- 6. α,2,6-Trichlorotoluene | CAS#:2014-83-7 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
Physical properties of 2,6-Dichlorobenzyl chloride (melting point, boiling point)
An In-depth Technical Guide on the Physical Properties of 2,6-Dichlorobenzyl Chloride
This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 2014-83-7), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Overview
This compound, also known as α,2,6-trichlorotoluene, is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical structure features a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, and a chloromethyl group at position 1. Understanding its physical properties is crucial for its handling, storage, and application in synthetic chemistry.
Physical Properties
This compound is typically a white to light yellow crystalline solid or low melting mass at room temperature.[1][2] It is insoluble in water but soluble in solvents like methanol.[2][3]
Melting Point
The reported melting point of this compound varies slightly across different sources, generally falling within the range of 36 to 40 °C. This variation can be attributed to the purity of the sample and the specific experimental method used for determination.
Boiling Point
The boiling point of this compound is most commonly reported under reduced pressure to prevent decomposition at higher temperatures. The boiling point at atmospheric pressure has also been reported.
Data Summary
The following table summarizes the reported melting and boiling points for this compound from various sources.
| Property | Value | Reference Pressure |
| Melting Point | 36-39 °C | N/A |
| Melting Point | 38 °C | N/A |
| Melting Point | 39-40 °C | N/A |
| Boiling Point | 117-119 °C | 14 mmHg |
| Boiling Point | 119 °C | 10 mmHg |
| Boiling Point | 135 °C | Not Specified |
| Boiling Point | 248.288 °C | 760 mmHg |
| [2][3][4][5][6][7][8] |
Experimental Protocols
While specific experimental reports detailing the determination of these exact values are not provided in the cited literature, standard laboratory methods are employed for such measurements.
Determination of Melting Point
A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus.
-
Sample Preparation: A small amount of the purified, dry crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded. This range is reported as the melting point.
Determination of Boiling Point (Under Reduced Pressure)
Vacuum distillation is the standard method for determining the boiling point of substances that may decompose at atmospheric pressure.
-
Apparatus Setup: A distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer, is assembled. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Procedure: The sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 14 mmHg).
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor on the thermometer bulb. This stable temperature reading is the boiling point at that specific pressure.
Synthesis Workflow
A prevalent method for the synthesis of this compound is the free-radical chlorination of 2,6-dichlorotoluene. This process serves as a key experimental workflow associated with the compound.[9][10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2014-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2014-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 2014-83-7 [chemicalbook.com]
- 8. allgreenchem.lookchem.com [allgreenchem.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Solubility of 2,6-Dichlorobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dichlorobenzyl chloride in organic solvents. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this guide combines the available specific data with a discussion of its expected solubility based on its chemical structure and the general principles of solubility for halogenated aromatic compounds. Furthermore, a detailed, adaptable experimental protocol for determining its solubility is provided to enable researchers to generate data for their specific solvent systems.
Introduction to this compound
This compound (C₇H₅Cl₃) is a halogenated aromatic compound with a molecular weight of 195.47 g/mol . Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a chloromethyl group, renders it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.
Quantitative Solubility Data
Currently, the publicly accessible quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in methanol (B129727).
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |
| Methanol | CH₃OH | 32.04 | Not Specified | 0.1 g/mL | [1] |
Expected Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various organic solvents.[2][3] The molecule possesses both polar and non-polar characteristics. The dichlorinated benzene ring is largely non-polar and hydrophobic, while the C-Cl bonds introduce polarity.
Non-Polar Solvents: Due to the significant non-polar surface area of the benzene ring, this compound is expected to be soluble in non-polar organic solvents.[4][5] The intermolecular attractions between the haloalkane and the non-polar solvent molecules are comparable in strength to the forces within the separate components, facilitating dissolution.[4][6] Examples of such solvents include:
-
Toluene
-
Hexane
-
Benzene
-
Diethyl ether
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which are polar but do not have acidic protons, are also likely to be good solvents for this compound. The dipole-dipole interactions between the solvent and the C-Cl bonds of the solute would contribute to the solvation process.
Polar Protic Solvents: While a specific value for methanol is available, the solubility in other polar protic solvents, such as ethanol (B145695) and isopropanol, is expected to be moderate. The ability of these solvents to form hydrogen bonds may not be as effectively utilized with this compound, which is not a hydrogen bond donor.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent, the following gravimetric method can be employed. This is a general procedure that can be adapted based on the specific compound and solvent.[7][8][9]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars (optional)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer or agitate by shaking for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.
-
To ensure no solid particles are transferred, filter the withdrawn sample through a syringe filter compatible with the solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, place the vial in an oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is gone and the solute is completely dry.
-
Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/mL or mg/L).
-
Safety Precautions: this compound is a corrosive and hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of assessing solubility and a typical experimental workflow.
Caption: Logical workflow for assessing the solubility of a chemical compound.
Caption: Step-by-step experimental workflow for determining solubility.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,6-Dichlorobenzyl Chloride: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7), a crucial reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure and Properties
-
IUPAC Name: 1,3-dichloro-2-(chloromethyl)benzene[1]
-
Synonyms: α,2,6-Trichlorotoluene
-
Molecular Weight: 195.47 g/mol
-
Appearance: White powder[2]
-
Melting Point: 36-39 °C[2]
-
Boiling Point: 117-119 °C at 14 mmHg[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 3H | Aromatic protons |
| ~4.8 | s | 2H | CH₂Cl protons |
| Chemical Shift (ppm) | Assignment |
| ~136 | C-Cl (Ar) |
| ~132 | C-CH₂Cl (Ar) |
| ~130 | CH (Ar) |
| ~129 | CH (Ar) |
| ~43 | CH₂Cl |
Note: Specific peak assignments for ¹³C NMR require further 2D NMR analysis, but the approximate regions are provided based on typical chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1580-1450 | Strong | C=C stretch (aromatic ring) |
| ~800-600 | Strong | C-Cl stretch |
Note: Data is based on typical IR absorption regions for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular ion, ³⁵Cl₃) |
| 196 | Moderate | [M+2]⁺ (Isotope peak, ³⁵Cl₂³⁷Cl) |
| 198 | Low | [M+4]⁺ (Isotope peak, ³⁵Cl³⁷Cl₂) |
| 159 | High | [M-Cl]⁺ |
| 161 | High | [M-Cl]⁺ (Isotope peak) |
| 124 | Moderate | [M-Cl-Cl]⁺ |
Note: The presence of multiple chlorine atoms leads to a characteristic isotopic pattern.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Integrate the peaks and determine the multiplicities.
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[5][6]
-
Process the FID with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Mass Spectrometry
Electron Ionization (EI) Method:
-
Dissolve a small amount of this compound in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[7]
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8][9]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[8][10]
-
The detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.2014-83-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. This compound(2014-83-7) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(2014-83-7) 13C NMR spectrum [chemicalbook.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
2,6-Dichlorobenzyl chloride crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dichlorobenzyl Chloride for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a significant halogenated building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. While a definitive, publicly available crystal structure of this compound is not available at the time of this writing, this guide outlines the comprehensive methodology for its crystal structure analysis using single-crystal X-ray diffraction. The experimental protocols and data interpretation are detailed, drawing parallels from the analysis of structurally related compounds such as 2,6-dichlorobenzaldehyde.[2]
Introduction
The precise arrangement of atoms within a crystalline solid, known as its crystal structure, dictates many of its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount for intellectual property, formulation development, and regulatory approval. X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. This document serves as a technical guide to the process of .
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and the design of crystallization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₃ | [1][3][4] |
| Molecular Weight | 195.47 g/mol | [1] |
| Appearance | White to light yellow crystalline low melting mass | [3][5] |
| Melting Point | 36-39 °C | [5][6] |
| Boiling Point | 117-119 °C at 14 mmHg | [5][6] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [3][5][6] |
| CAS Number | 2014-83-7 | [1][3][4] |
Experimental Protocol for Crystal Structure Determination
The following sections detail the generalized yet comprehensive experimental workflow for the crystal structure analysis of a small organic molecule like this compound.
Crystal Growth
High-quality single crystals are a prerequisite for X-ray diffraction studies. For a low-melting solid like this compound, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or hexane) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following steps:
-
Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell and to identify the crystal system.
-
Full Data Collection: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various orientations. For a compound like this compound, data would typically be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
The experimental setup for a related compound, 2,6-dichlorobenzaldehyde, involved the use of a Rigaku R-AXIS RAPID diffractometer with Cu Kα radiation (λ = 1.54179 Å).[2]
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure:
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically successful.
-
Structure Refinement: The atomic positions and their displacement parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit. In the final stages of refinement, hydrogen atoms are often located from the difference Fourier map and refined.[2]
Visualization of Methodologies
The following diagrams illustrate the key workflows and molecular structure pertinent to the analysis of this compound.
Expected Structural Features
Based on the known structure of 2,6-dichlorobenzaldehyde, several structural features can be anticipated for this compound:
-
Steric Hindrance: The two chlorine atoms in the ortho positions are expected to cause significant steric hindrance. This may lead to a non-planar arrangement where the chloromethyl group is twisted out of the plane of the benzene (B151609) ring. In 2,6-dichlorobenzaldehyde, the aldehyde group is indeed twisted out of the plane of the benzene ring.[2]
-
Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···Cl hydrogen bonds. Stacking of the aromatic rings is also a possibility, as observed in the crystal structure of 2,6-dichlorobenzaldehyde.[2]
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its determination and analysis. The methodologies described herein are standard in the field of chemical crystallography and would be directly applicable to this compound. A definitive crystal structure would provide invaluable insights for researchers in medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.
References
Navigating the Synthesis and Handling of 2,6-Dichlorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7) is a halogenated aromatic compound with significant applications in organic synthesis.[1][2] It serves as a crucial intermediate in the manufacturing of various chemicals, including dyes, fragrances, pharmaceuticals, and synthetic resins.[2] Its chemical structure, featuring a chloromethyl group flanked by two chlorine atoms on the benzene (B151609) ring, imparts a high degree of reactivity, making it a versatile building block for introducing the 2,6-dichlorobenzyl moiety into target molecules. However, this reactivity also necessitates a thorough understanding of its hazardous properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.
This technical guide provides a comprehensive overview of the safety data, handling precautions, and available experimental information for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of these hazards before handling the compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 1: GHS Classification of this compound [1][3][4]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 | May cause damage to organs. |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
The signal word for this compound is "Danger".[1][3]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experimental procedures.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [5] |
| Molecular Weight | 195.47 g/mol | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 36-39 °C (lit.) | [5] |
| Boiling Point | 117-119 °C at 14 mmHg (lit.) | [5] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |
| Density | 1.386 g/cm³ | [1] |
| Vapor Pressure | 0.039 mmHg at 25 °C | [1] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear). Insoluble in water. | [6] |
Toxicological Information
This compound is a corrosive and toxic compound. Exposure through inhalation, skin contact, or ingestion can lead to severe health effects.
Acute Effects:
-
Skin: Causes severe skin burns and may cause an allergic skin reaction.[4]
-
Eyes: Causes serious eye damage.[4] It is a lachrymator, meaning it can cause tearing.
-
Inhalation: Inhalation of dust or fumes can cause irritation to the respiratory tract.
-
Ingestion: Harmful if swallowed and can cause burns to the gastrointestinal tract.
Chronic Effects:
-
Carcinogenicity: Suspected of causing cancer.[4]
-
Mutagenicity: There is no specific data available on the mutagenic effects of this compound.
-
Reproductive Toxicity: There is no specific data available on the reproductive toxicity of this compound.
Toxicity Data:
Quantitative toxicity data for this compound is limited in publicly available literature. However, the U.S. Environmental Protection Agency (EPA) has established a chronic reference dose for a related compound.
Table 3: Available Toxicity Data
| Parameter | Value | Source |
| Oral Subchronic Chronic Reference Dose (RfDos) | 5e-05 mg/kg-day | [3] |
Mechanism of Action: Antitubercular and Antimitotic Activity
While detailed signaling pathways involving this compound are not extensively documented in public literature, it has been noted for its antitubercular properties. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis in Mycobacterium tuberculosis, which in turn prevents protein synthesis and cell division.
Furthermore, a closely related compound, 2,4-dichlorobenzyl thiocyanate, has been shown to exert its antimitotic (anti-cancer) effects by acting as a sulfhydryl alkylating agent. It specifically targets and alkylates the sulfhydryl groups of β-tubulin, a key protein in the formation of microtubules. This disruption of microtubule dynamics leads to mitotic arrest in cancer cells. Given the structural similarities, it is plausible that this compound could exhibit similar mechanisms of action in biological systems.
Ecological Information
This compound is classified as toxic to aquatic life with long-lasting effects.[1][4] Therefore, it is imperative to prevent its release into the environment. All spills should be contained and disposed of as hazardous waste. Do not let the chemical enter drains or waterways.[1]
Safe Handling and Storage
Due to its hazardous nature, strict adherence to the following handling and storage procedures is mandatory.
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of dust or fumes.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[4]
-
Avoid formation of dust and aerosols.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store locked up.[1]
-
Keep containers tightly closed.[4]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [1][7] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that are resistant to the chemical. Inspect gloves before use. | [1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [1] |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
Table 5: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [4] |
| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Accidental Release Measures
In the event of a spill, a coordinated and safe response is essential to mitigate the risks.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Experimental Protocol Example: Synthesis of this compound
The following is a summary of a synthetic method for this compound as described in a patent.[2] This should be considered an example and should be adapted and optimized with appropriate risk assessments for any specific laboratory setting.
Objective: To synthesize this compound from 2,6-dichlorotoluene (B125461).
Materials:
-
2,6-Dichlorotoluene
-
Solvent (e.g., n-hexane)
-
Catalyst (e.g., copper sulfide)
-
Chlorine gas
-
Water
-
Alkaline solution for washing
Procedure:
-
Dissolve 2,6-dichlorotoluene in a suitable solvent in a reaction vessel.
-
Add the catalyst to the solution and stir.
-
Under light conditions, bubble chlorine gas through the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 80-120 °C) for a specified duration (e.g., 5 hours).
-
The exhaust gas from the reaction should be passed through a water scrubber to neutralize any unreacted chlorine and hydrogen chloride produced.
-
After the reaction is complete, the reaction mixture is washed with water and then with an alkaline solution to remove any acidic byproducts.
-
The solvent is removed by distillation.
-
The crude product is purified by cooling crystallization.
-
The crystalline this compound is collected by filtration.
The patent reports a reaction yield of up to 90% or more and a product purity of up to 99% or more with this method.[2]
Disclaimer: This protocol is for informational purposes only and should not be attempted without a thorough understanding of the chemistry and a comprehensive risk assessment. It is essential to consult the original patent and other relevant literature and to perform all work in a properly equipped laboratory with all necessary safety precautions in place.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2,6-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Synonyms and alternative names for 2,6-Dichlorobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl chloride, a halogenated aromatic compound, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a benzyl (B1604629) chloride moiety with two chlorine atoms in the ortho positions of the benzene (B151609) ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its known biological activities.
Nomenclature and Identification
Correctly identifying a chemical compound is paramount for research and safety. This compound is known by several synonyms and alternative names.
| Identifier Type | Value |
| Systematic (IUPAC) Name | 1,3-Dichloro-2-(chloromethyl)benzene[2] |
| CAS Number | 2014-83-7[3] |
| Molecular Formula | C₇H₅Cl₃[3] |
| Molecular Weight | 195.47 g/mol [3] |
| Common Synonyms | α,2,6-Trichlorotoluene[3] |
| 1,3-Dichloro-2-chloromethyl-benzene[1] | |
| 2,6-Dichlorobenzylchloride[1] | |
| InChI | InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2[2] |
| InChIKey | LBOBESSDSGODDD-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C(=C1)Cl)CCl)Cl[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | White to light yellow crystalline low melting mass | [1] |
| Melting Point | 36-39 °C | [4] |
| Boiling Point | 117-119 °C at 14 mmHg | [4] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of this compound and its subsequent conversion into important derivatives.
Synthesis of this compound from 2,6-Dichlorotoluene (B125461)
A common method for the preparation of this compound is the free-radical chlorination of 2,6-dichlorotoluene.
Reaction Scheme:
Experimental Protocol:
A solution of 2,6-dichlorotoluene in a suitable solvent (e.g., carbon tetrachloride or an alcohol/hexane mixture) is subjected to chlorination with chlorine gas under illumination (e.g., UV light) or in the presence of a radical initiator (e.g., benzoyl peroxide) and a catalyst (e.g., copper chloride).[4] The reaction temperature is typically maintained between 60-120°C for several hours.[4] Following the reaction, the mixture is washed with water and an alkaline solution to remove unreacted chlorine and hydrogen chloride. The solvent is then removed by distillation, and the crude product is purified by cooling crystallization and filtration.[4] This method can achieve a reaction yield of up to 90% or more with a product purity of 99% or higher.[4]
| Reactant | Catalyst | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 2,6-Dichlorotoluene (161g) | Copper Chloride (2.5g) | Butanol/Hexane (1:1) | 4.5 hours | 90-120°C | 90.1% | 99% | [4] |
| 2,6-Dichlorotoluene (161g) | Vulcanized Iron (1g) | Butanol | 4.5 hours | 60-110°C | 90.1% | 99% | [4] |
Synthesis of 2,6-Dichlorobenzyl Alcohol
This compound can be converted to 2,6-dichlorobenzyl alcohol via a two-step process involving acetate (B1210297) formation followed by hydrolysis.[5]
Reaction Workflow:
Experimental Protocol:
A mixture of this compound (0.5 mol), anhydrous sodium acetate (0.55 mol), and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.5 g) is heated at 100°C for 2 hours.[5] Gas chromatography analysis can be used to monitor the reaction, with an expected production rate of 2,6-dichlorobenzyl acetate of around 99.5%.[5] After completion, the reaction mixture is washed with water and toluene (B28343). The toluene layer is then treated with a 20% sodium hydroxide (B78521) solution (0.5 mol) and stirred at 95°C for 1 hour to facilitate hydrolysis.[5] The organic layer is subsequently washed with warm water, and the solvent is removed by evaporation. The final product, 2,6-dichlorobenzyl alcohol, is obtained by recrystallization from methanol.[5] This process can yield the product with a purity of 99.8% and a yield of 96.3%.[5]
Synthesis of 2,6-Dichlorobenzonitrile (B3417380)
This compound serves as a cost-effective starting material for the synthesis of 2,6-dichlorobenzonitrile, an important intermediate for herbicides.[6]
Experimental Protocol:
Liquefied ammonia (B1221849) is vaporized and mixed with nitrogen and air.[6] Concurrently, this compound is vaporized using steam and mixed with the ammonia-air mixture. This gaseous mixture is then preheated and passed through a reactor containing a suitable ammoxidation catalyst. The reaction is typically carried out at a temperature of 370-410°C.[6] The molar ratio of this compound to ammonia and oxygen-poor air is crucial for optimizing the yield and selectivity.[6] After the reaction, the product stream is cooled, washed with water, and the crude 2,6-dichlorobenzonitrile is isolated by centrifugal dehydration.[6]
Biological Activity and Potential Mechanism of Action
While primarily utilized as a chemical intermediate, this compound has shown some biological activity.
Antitubercular Activity
This compound has demonstrated antitubercular properties.[7] Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in Mycobacterium tuberculosis. By impeding both RNA and DNA synthesis, the compound effectively halts protein synthesis and cell division, thereby inhibiting the growth of the bacteria.[7]
Proposed Mechanism of Antitubercular Activity:
Metabolic Activation
In toxicological studies, the related compound 2,6-dichlorobenzonitrile (DCBN) has been shown to undergo metabolic activation by cytochrome P450 enzymes, leading to tissue-specific toxicity.[8] While not directly studying this compound, this suggests a potential for metabolic activation of the benzyl chloride moiety as well, which could be a subject for further investigation.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][9] It is also toxic to aquatic life with long-lasting effects.[2][9] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, and inhalation of dust, fumes, gas, mist, or vapors should be avoided.[9]
Conclusion
This compound is a versatile and important chemical intermediate with well-established synthetic routes and applications. Its utility in the production of pharmaceuticals and agrochemicals underscores its significance in various sectors of the chemical industry. The provided experimental protocols offer a practical guide for its synthesis and derivatization. While its biological activities are not extensively studied, its reported antitubercular properties suggest potential for further investigation in drug development. As with any reactive chemical, proper safety precautions are essential when handling this compound. This guide serves as a valuable technical resource for researchers and professionals working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 5. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]
- 7. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]
- 8. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Electrochemical Properties of 2,6-Dichlorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,6-Dichlorobenzyl chloride. Due to a lack of direct experimental data in the current scientific literature for this specific compound, this document leverages established principles of electrochemistry and draws parallels from studies on unsubstituted benzyl (B1604629) chloride and other substituted analogues. It outlines the expected electrochemical behavior, including reduction and oxidation potentials, and details the experimental protocols, primarily cyclic voltammetry, that would be employed for their determination. This guide serves as a foundational resource for researchers initiating electrochemical studies on this compound, offering both a theoretical framework and practical methodologies.
Introduction
This compound is a halogenated aromatic compound with potential applications in chemical synthesis and as a building block in the development of pharmaceutical agents. Understanding its electrochemical properties is crucial for elucidating reaction mechanisms, developing novel synthetic pathways, and assessing its metabolic fate. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring, in addition to the chloromethyl group, is expected to significantly influence its redox behavior compared to unsubstituted benzyl chloride. This guide provides a predictive overview of these properties and the experimental means to validate them.
Predicted Electrochemical Data
| Parameter | Expected Value/Characteristic | Notes |
| Reduction Potential (Epc) | More positive than benzyl chloride | The two electron-withdrawing chloro groups are expected to lower the electron density of the aromatic ring and the benzylic carbon, making the molecule easier to reduce. |
| Oxidation Potential (Epa) | More positive than benzyl chloride | The electron-withdrawing nature of the chlorine substituents will make the removal of an electron from the molecule more difficult. |
| Electron Transfer Kinetics | Likely an irreversible process | The electrochemical reduction of benzyl halides typically proceeds via a dissociative electron transfer mechanism, which is generally irreversible. |
| Diffusion Coefficient (D) | ~1 x 10⁻⁵ cm²/s | Typical for small organic molecules in common organic solvents. This would need to be determined experimentally. |
Electrochemical Reduction Pathway
The electrochemical reduction of benzyl chlorides is generally understood to proceed via a dissociative electron transfer mechanism. For this compound, the proposed pathway involves the initial transfer of an electron to the molecule, leading to the formation of a transient radical anion. This intermediate is unstable and rapidly undergoes cleavage of the carbon-chlorine bond of the chloromethyl group to yield a 2,6-dichlorobenzyl radical and a chloride ion. The resulting radical can then undergo further electrochemical or chemical reactions, such as dimerization or hydrogen atom abstraction from the solvent.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique for investigating the redox properties of a compound.[1] The following protocol provides a detailed methodology for the analysis of this compound.
Materials and Instrumentation
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A three-electrode cell consisting of:
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
Solvent: Anhydrous aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).
-
Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), typically at a concentration of 0.1 M.
-
Analyte: this compound.
-
Inert Gas: High-purity nitrogen or argon for deaeration.
Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Add the electrolyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a sufficiently negative potential to observe the reduction, and then reversing the scan back to the initial potential.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Data Analysis
-
Peak Potentials (Epc, Epa): Determine the cathodic and anodic peak potentials from the voltammograms.
-
Peak Currents (ipc, ipa): Measure the peak currents for the reduction and oxidation processes.
-
Reversibility: Assess the reversibility of the redox process by examining the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For an irreversible process, only one peak (typically the reduction peak for this compound) will be observed.
-
Scan Rate Dependence: Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
Predicted Oxidation Behavior
The oxidation of this compound is anticipated to be more difficult than that of unsubstituted benzyl chloride due to the presence of the electron-withdrawing chlorine atoms on the aromatic ring. The oxidation would likely involve the removal of an electron from the π-system of the benzene ring, forming a radical cation. This process is expected to occur at a relatively high positive potential and is also likely to be irreversible.
Conclusion
This technical guide provides a foundational understanding of the expected electrochemical properties of this compound and a detailed protocol for their experimental determination. While direct data is currently unavailable, the theoretical framework and methodologies presented here will enable researchers to effectively investigate the redox behavior of this compound. Such studies are essential for advancing its applications in organic synthesis and drug development. It is strongly recommended that the predicted properties be confirmed through rigorous experimental work.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoconazole Using 2,6-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the antifungal agent isoconazole (B1215869), with a specific focus on the etherification step utilizing 2,6-dichlorobenzyl chloride. Isoconazole is a broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of dermatophytes, yeasts, and molds.[1][2]
Mechanism of Action
Isoconazole's primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] It specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[3] This enzyme is critical for the conversion of lanosterol to ergosterol.[3] The inhibition of this step leads to the depletion of ergosterol and an accumulation of toxic methylated sterols, which ultimately increases membrane permeability and disrupts cellular processes, leading to fungal cell death.[3]
Caption: Mechanism of action of Isoconazole in inhibiting fungal ergosterol biosynthesis.
Synthesis Pathway
The synthesis of isoconazole nitrate (B79036) is a multi-step process that commences with a substituted acetophenone (B1666503).[1] A common route involves the reduction of an acetophenone derivative, followed by N-alkylation with imidazole, an etherification reaction with this compound, and concluding with salt formation with nitric acid to yield the final product.[1][4]
Caption: General synthesis workflow for Isoconazole Nitrate.
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-chloro-ethanol
This initial step involves the reduction of 2,4,ω-trichloroacetophenone.
-
Materials:
-
2,4,ω-Trichloroacetophenone
-
Reducing agent (e.g., Sodium borohydride)
-
Organic solvent (e.g., Methanol)
-
-
Protocol:
-
Dissolve 2,4,ω-trichloroacetophenone in the organic solvent within a reaction vessel.
-
Introduce the reducing agent to the solution.
-
Maintain the reaction mixture at a temperature between 25-75°C for 4-10 hours.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, proceed with the workup to isolate the product, 1-(2,4-dichlorophenyl)-2-chloro-ethanol.
-
Step 2: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole
This step involves the N-alkylation of the previously synthesized chloro-ethanol with imidazole.
-
Materials:
-
1-(2,4-dichlorophenyl)-2-chloro-ethanol
-
Imidazole
-
Water
-
Phase-transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium (B1175870) chloride)
-
-
Protocol:
-
Combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole in a two-phase system of toluene and water.[1]
-
Add the phase-transfer catalyst to the mixture.
-
Heat the reaction mixture to 40-80°C and maintain for 4-11 hours.[1]
-
After the reaction, allow the phases to separate and collect the organic (toluene) phase.
-
Wash the organic phase twice with water.
-
Cool the organic phase to between -10°C and 0°C to precipitate the crystalline product.[1]
-
Purify the isolated 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole by recrystallization.[1]
-
Step 3: Etherification to form Isoconazole (free base)
This key step involves the reaction of the intermediate alcohol with this compound.
-
Materials:
-
1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole
-
This compound
-
Sodium hydroxide
-
Toluene
-
Water
-
Phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride)
-
-
Protocol:
-
In a reaction vessel, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and the phase-transfer catalyst.[1]
-
Add this compound to the mixture.
-
Heat the reaction to approximately 60°C for 4 hours.[1]
-
After the reaction period, allow the mixture to cool and the layers to separate.
-
Collect the organic phase.
-
Step 4: Salt Formation to Yield Isoconazole Nitrate
The final step is the formation of the nitrate salt of isoconazole.
-
Materials:
-
Isoconazole (free base in toluene from Step 3)
-
Dilute nitric acid
-
95% Ethanol (B145695) (for recrystallization)
-
-
Protocol:
-
Wash the organic phase from the previous step twice with water.[5]
-
Slowly add dilute nitric acid dropwise to the organic phase, which will result in the precipitation of light yellow crystals of isoconazole nitrate.[1][5]
-
Isolate the crystals by filtration.
-
Recrystallize the crude product from 95% ethanol to obtain purified white granular crystals of isoconazole nitrate.[5]
-
Quantitative Data
The following table summarizes quantitative data for the etherification and salt formation steps based on a patented method.[5]
| Parameter | Value |
| Reactants | |
| 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole | Varies |
| Water | 330 - 360 mL |
| Sodium Hydroxide | 257 - 280 g |
| Toluene | 1000 - 1100 mL |
| Triethyl benzyl ammonium chloride | 14.2 - 15.5 g (0.06 - 0.07 mol) |
| This compound | 114.5 - 124.5 g (0.59 - 0.64 mol) |
| Reaction Conditions | |
| Temperature | 40 - 80 °C |
| Time | 2 - 8 hours |
| Product | |
| Isoconazole Nitrate (R-15454) | 193.5 - 210.5 g |
| Yield | 45.1 - 49.1 % |
Note: The overall yield for a four-step synthesis starting from 2,2',4'-trichloroacetophenone (B44736) has been reported to reach 47.1%.[4]
References
Application Notes and Protocols for the Preparation of 2,6-Dichlorobenzonitrile from 2,6-Dichlorobenzyl Chloride
Introduction
2,6-Dichlorobenzonitrile (B3417380) is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and high-performance polymers.[1][2][3] Its preparation from readily available starting materials is of significant industrial interest. This document outlines a detailed protocol for the synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorobenzyl chloride via a gas-phase ammoxidation process. This method offers a cost-effective alternative to traditional routes that often utilize more expensive starting materials like 2,6-dichlorotoluene.[4] The ammoxidation of this compound in the presence of a suitable catalyst provides a direct and efficient pathway to the desired product.
Reaction Principle
The core of this synthetic approach is the ammoxidation of this compound. In this reaction, this compound is reacted with ammonia (B1221849) and an oxygen source (typically air) at elevated temperatures in the presence of a catalyst. The benzylic chloride is converted to a nitrile group in a single step. The primary reaction is as follows:
C₇H₅Cl₃ + 2NH₃ + O₂ → C₇H₃Cl₂N + NH₄Cl + 2H₂O[4]
A significant side reaction is the over-oxidation of the starting material, which can lead to the formation of carbon dioxide and ammonium (B1175870) chloride:
2C₇H₅Cl₃ + 6NH₃ + 15O₂ → 6NH₄Cl + 14CO₂ + 2H₂O[4]
Careful control of reaction parameters such as temperature, reactant molar ratios, and catalyst selection is crucial to maximize the yield and selectivity towards 2,6-dichlorobenzonitrile.
Experimental Protocol
This protocol is based on the gas-phase ammoxidation method described in patent CN108774156A.
Materials and Equipment:
-
This compound (reactant)
-
Liquefied ammonia (reactant)
-
Air (reactant, oxygen source)
-
Nitrogen (optional, for gas mixing)
-
DBN-1 type catalyst (or a suitable ammoxidation catalyst)
-
Fixed-bed reactor
-
Vaporization system for this compound (e.g., steam vaporizer)
-
Gas flow controllers
-
Heating system for the reactor (e.g., salt bath)
-
Condenser
-
Water scrubber
-
Centrifuge
-
Drying oven
Procedure:
-
Catalyst Preparation: A DBN-1 type catalyst is prepared by suspending vanadium, phosphorus, and molybdenum compounds in an alcohol solvent (e.g., n-hexanol, isobutanol, or benzyl (B1604629) alcohol). The suspension is heated to a reaction temperature of 80°C to 160°C for 4 to 6 hours. The resulting solid is filtered, dried at 100°C to 160°C for 24 hours, and then calcined at 280°C to 400°C for 4 to 8 hours.[4]
-
Reactant Preparation:
-
Liquefied ammonia is vaporized.
-
The gaseous ammonia is mixed with nitrogen and air to the desired molar ratio.
-
This compound is vaporized using steam.
-
-
Ammoxidation Reaction:
-
The vaporized this compound is mixed with the pre-mixed ammonia and air/nitrogen stream.
-
The combined gas stream is preheated and then fed into the fixed-bed reactor containing the catalyst.
-
The reaction is carried out at a salt bath temperature of 370-410°C and a pressure of 40 kPa.[4] The molar ratio of this compound to ammonia to oxygen-poor air is typically in the range of 1:2-10:5-100.[4]
-
-
Product Isolation and Purification:
-
The gaseous product stream exiting the reactor is cooled to condense the crude 2,6-dichlorobenzonitrile.
-
The crude product is washed with water to remove soluble byproducts such as ammonium chloride.
-
The washed product is then subjected to centrifugal dehydration to remove excess water.
-
The resulting solid is dried to obtain the final 2,6-dichlorobenzonitrile product.
-
Quantitative Data Summary
The following table summarizes the quantitative data from various embodiments of the described ammoxidation process, highlighting the effect of reactant molar ratios and temperature on the reaction outcome.[4]
| Molar Ratio (this compound : NH₃ : Air) | Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Yield (%) |
| 1 : 4 : 15 | 390 | 99.5 | 79.5 | 79.1 |
| 1 : 5 : 15 | 395 | 99.8 | 82.6 | 82.4 |
| 1 : 5 : 20 | 390 | 99.5 | 82.7 | 82.3 |
Process Visualization
The following diagram illustrates the experimental workflow for the preparation of 2,6-dichlorobenzonitrile from this compound via ammoxidation.
Caption: Workflow for the synthesis of 2,6-dichlorobenzonitrile.
References
- 1. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1166378A - New catalyst for preparing 2,6-dichlorobenzyl nitrile by ammonia oxidation process - Google Patents [patents.google.com]
- 4. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2,6-Dichlorobenzyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl chloride (C₇H₅Cl₃) is a pivotal intermediate in the synthesis of a variety of agrochemicals, particularly herbicides. Its reactive benzyl (B1604629) chloride group, combined with the steric and electronic effects of the two chlorine atoms on the aromatic ring, makes it a versatile building block for creating potent and selective crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals and intermediates derived from this compound.
Agrochemical Applications
The primary application of this compound in the agrochemical industry is as a precursor to herbicides. The 2,6-dichloro substitution pattern is crucial for the biological activity of several commercial herbicides. This structural motif can influence the molecule's binding affinity to target enzymes and its metabolic stability in plants and the environment.
Two notable herbicides that can be synthesized from this compound are:
-
Dichlobenil (B1670455) (2,6-Dichlorobenzonitrile): A pre-emergent herbicide used to control annual grasses and broadleaf weeds in a variety of settings.
-
Chlorthiamid (B1668887) (2,6-Dichlorothiobenzamide): A pro-herbicide that is converted to dichlobenil in the soil.
This document will detail the synthesis pathways for dichlobenil and a key intermediate, 2,6-dichlorobenzaldehyde (B137635), directly from this compound. A subsequent two-step synthesis of chlorthiamid from this compound via the dichlobenil intermediate will also be described.
Experimental Protocols
Protocol 1: Synthesis of Dichlobenil (2,6-Dichlorobenzonitrile) via Ammoxidation
This protocol describes the gas-phase ammoxidation of this compound to produce 2,6-dichlorobenzonitrile (B3417380), the active ingredient known as dichlobenil.[1]
Reaction Scheme:
C₇H₅Cl₃ + NH₃ + O₂ → C₇H₃Cl₂N + HCl + H₂O
Materials:
-
This compound
-
Ammonia (B1221849) (gas)
-
Air (as a source of oxygen)
-
Catalyst (e.g., a mixed metal oxide catalyst, such as V-Mo-P-Cr-K-O on a support)
-
Fixed-bed reactor
-
Gas flow controllers
-
Temperature and pressure controllers
-
Condenser and collection vessel
-
Scrubber for waste gases
Procedure:
-
Catalyst Preparation and Reactor Setup: Pack a fixed-bed reactor with the appropriate ammoxidation catalyst.
-
Vaporization of Reactant: Heat this compound to vaporize it. This can be achieved by passing a carrier gas (e.g., nitrogen) through the heated liquid reactant.
-
Introduction of Gaseous Reactants: Introduce the vaporized this compound, ammonia, and air into the reactor at a controlled molar ratio. A typical molar ratio of this compound:ammonia:air is 1:5:15 to 1:6:20.
-
Reaction Conditions: Maintain the reactor temperature between 380°C and 400°C and the pressure at approximately 40 kPa.
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to cool and liquefy the 2,6-dichlorobenzonitrile.
-
Purification: The crude product is collected and can be purified by recrystallization or distillation.
-
Waste Gas Treatment: The non-condensable gases are passed through a scrubber to neutralize any unreacted ammonia and hydrogen chloride.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Chloride:Ammonia:Air) | 1:5:20 | [1] |
| Temperature | 390°C | [1] |
| Pressure | 40 kPa | [1] |
| Conversion of Starting Material | >99% | [1] |
| Selectivity for Dichlobenil | ~84% | [1] |
| Yield of Dichlobenil | ~83.5% | [1] |
Protocol 2: Synthesis of 2,6-Dichlorobenzaldehyde via Hydrolysis
This protocol details the hydrolysis of this compound to form the intermediate 2,6-dichlorobenzaldehyde. This aldehyde can then be used in the synthesis of other agrochemicals.
Reaction Scheme:
C₇H₅Cl₃ + H₂O → C₇H₄Cl₂O + HCl
Materials:
-
This compound
-
Water
-
Catalyst (e.g., a π-complex of a metal salt and benzaldehyde)
-
Reaction vessel with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reaction vessel with this compound and the catalyst.
-
Heating: Heat the mixture to a temperature between 120°C and 160°C with stirring.
-
Addition of Water: Slowly add water dropwise to the reaction mixture. The molar ratio of water to this compound should be approximately 1:1.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) until the concentration of the starting material is below 0.05%.
-
Work-up: Cool the reaction mixture. The crude 2,6-dichlorobenzaldehyde can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | 120-160°C |
| Catalyst Loading | 0.05-6 wt% |
| Reaction Time | Dependent on scale and temperature |
| Yield | High |
Protocol 3: Two-Step Synthesis of Chlorthiamid (2,6-Dichlorothiobenzamide)
This protocol outlines a two-step synthesis of chlorthiamid starting from this compound. The first step is the synthesis of dichlobenil as described in Protocol 1. The second step is the conversion of the nitrile to the thioamide.
Step 1: Synthesis of 2,6-Dichlorobenzonitrile (Dichlobenil)
Follow Protocol 1 for the synthesis of 2,6-dichlorobenzonitrile from this compound.
Step 2: Synthesis of 2,6-Dichlorothiobenzamide (Chlorthiamid) from 2,6-Dichlorobenzonitrile
This step describes the thionation of 2,6-dichlorobenzonitrile to yield 2,6-dichlorothiobenzamide using phosphorus pentasulfide.[2][3]
Reaction Scheme:
4 C₇H₃Cl₂N + P₄S₁₀ → 4 C₇H₅Cl₂NS + P₄O₁₀
Materials:
-
2,6-Dichlorobenzonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous ethanol
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzonitrile in anhydrous ethanol.
-
Addition of Thionating Agent: To the stirred solution, add phosphorus pentasulfide in portions. The reaction is exothermic.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,6-dichlorothiobenzamide.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Nitrile:P₄S₁₀) | Stoichiometric or slight excess of P₄S₁₀ | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-6 hours | [2] |
| Yield | Good to excellent | [2] |
Signaling Pathways and Workflows
References
2,6-Dichlorobenzyl Chloride: A Key Intermediate in the Synthesis of Triphenylmethane Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl chloride is a versatile chemical intermediate primarily utilized in the synthesis of other key intermediates for various industries, including the manufacturing of dyes. While not directly incorporated into the final dye structure in many cases, it serves as a crucial starting material for the production of molecules like 2,6-dichlorobenzaldehyde (B137635) and 2,6-dichlorobenzonitrile. These derivatives are then employed in the synthesis of a range of colorants, most notably triphenylmethane (B1682552) dyes. This document provides detailed application notes and protocols for the synthesis of a specific triphenylmethane dye, C.I. Mordant Blue 1, using 2,6-dichlorobenzaldehyde derived from this compound.
Application in Dye Manufacturing
This compound is a precursor to 2,6-dichlorobenzaldehyde, a key component in the synthesis of triphenylmethane dyes. One notable example is C.I. Mordant Blue 1 (C.I. 43830), a dye used for wool, silk, and nylon. The synthesis involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydroxy-3-methylbenzoic acid, followed by an oxidation step to form the final colored product.
Synthesis Pathway Overview
The overall synthesis pathway from this compound to C.I. Mordant Blue 1 can be summarized in the following logical steps:
Caption: Logical workflow for the synthesis of C.I. Mordant Blue 1.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde from this compound
This protocol describes the hydrolysis of this compound to produce 2,6-dichlorobenzaldehyde.
Materials:
-
This compound
-
Water
-
Metal salt catalyst (e.g., a pi complex formed by a metal salt and benzaldehyde)
-
Solvent (optional, depending on the specific procedure)
Procedure:
-
Heat this compound to 120-160°C.
-
Add a catalytic amount (0.05-6 wt%) of the metal salt catalyst.
-
Slowly add water, molar equivalent to the this compound, dropwise to the reaction mixture.
-
Monitor the reaction progress by analyzing the content of this compound.
-
Continue the reaction until the concentration of the starting material is below 0.05 wt%.
-
The resulting crude 2,6-dichlorobenzaldehyde can be purified by distillation.
Quantitative Data: This method is reported to have the advantages of mild reaction conditions, high yield, and few side reactions.
Protocol 2: Synthesis of C.I. Mordant Blue 1 (C.I. 43830)
This protocol outlines the synthesis of C.I. Mordant Blue 1 from 2,6-dichlorobenzaldehyde and 2-hydroxy-3-methylbenzoic acid. The process involves a condensation reaction to form the leuco base, followed by oxidation.
Step 1: Condensation to form the Leuco Compound
Materials:
-
2,6-Dichlorobenzaldehyde
-
2-Hydroxy-3-methylbenzoic acid
-
Condensing agent (e.g., concentrated sulfuric acid)
-
Solvent (optional)
Industrial Scale Raw Material Consumption (per 1000 kg of product): [1]
-
2,6-Dichlorobenzaldehyde: 290 kg
-
2-Hydroxy-3-methylbenzoic acid: 560 kg
-
Soda ash: 75 kg
-
Caustic soda: 30 kg
-
Sodium bicarbonate: 255 kg
Procedure (General Laboratory Adaptation):
-
In a reaction vessel, combine 2,6-dichlorobenzaldehyde and a molar excess of 2-hydroxy-3-methylbenzoic acid.
-
Slowly add a condensing agent, such as concentrated sulfuric acid, while maintaining the temperature and stirring. The reaction is typically exothermic.
-
The reaction mixture is heated to ensure the completion of the condensation reaction, forming the leuco base of the triphenylmethane dye.
-
The leuco compound, being insoluble in the acidic aqueous medium, may precipitate and can be isolated by filtration.
Step 2: Oxidation of the Leuco Compound
The colorless leuco base requires oxidation to form the final colored dye.
Materials:
-
Leuco compound from Step 1
-
Oxidizing agent (e.g., sodium dichromate, manganese dioxide, or air)
-
Acidic medium (e.g., sulfuric acid)
Procedure (General):
-
Suspend the leuco compound in an acidic aqueous solution.
-
Add the oxidizing agent portion-wise while monitoring the temperature.
-
The reaction mixture is stirred until the oxidation is complete, which is indicated by the development of a deep blue color.
-
The final dye is then isolated. This can be achieved by salting out the dye with sodium chloride, followed by filtration.
Purification: The crude dye can be purified by recrystallization from a suitable solvent or by other chromatographic techniques to remove unreacted starting materials and byproducts.
Data Presentation
Table 1: Raw Material Consumption for the Industrial Production of C.I. Mordant Blue 1 [1]
| Raw Material | Quantity (kg per 1000 kg of product) |
| 2,6-Dichlorobenzaldehyde | 290 |
| 2-Hydroxy-3-methylbenzoic acid | 560 |
| Soda Ash | 75 |
| Caustic Soda | 30 |
| Sodium Bicarbonate | 255 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of C.I. Mordant Blue 1.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,6-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzyl chloride (α,2,6-trichlorotoluene) is a versatile halogenated building block in organic synthesis.[1] Its benzylic chloride moiety is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a wide range of derivatives, including pharmaceuticals, agrochemicals, and materials. The two chlorine atoms on the aromatic ring influence the reactivity of the benzylic carbon through their electron-withdrawing inductive effect, which can impact the rates and mechanisms of nucleophilic substitution reactions.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound. It includes quantitative data, mechanistic considerations, and workflows for the synthesis of key intermediates and active pharmaceutical ingredients (APIs).
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution reactions of benzyl (B1604629) chlorides can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, or a combination of both. The preferred pathway is influenced by the substrate, nucleophile, solvent, and leaving group.
-
SN1 Reaction: This mechanism involves the formation of a carbocation intermediate. Benzylic carbocations are stabilized by resonance, making the SN1 pathway plausible. Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the carbocation intermediate.[2]
-
SN2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. For primary benzylic halides like this compound, the SN2 mechanism is often significant.[4]
The presence of two ortho-chloro substituents in this compound can sterically hinder the backside attack required for an SN2 reaction, potentially slowing the rate compared to unsubstituted benzyl chloride. However, the electron-withdrawing nature of the chlorine atoms can also influence the stability of the carbocation intermediate in an SN1 pathway.
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes quantitative data for various nucleophilic substitution reactions of this compound.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Cyanide (NaCN) | 2,6-Dichlorobenzyl cyanide | Ethanol (B145695)/Water, Reflux, 4-6 h | ~85-95 | [5] |
| Potassium Cyanide (KCN) | 2,6-Dichlorobenzyl cyanide | Alcohol, Reflux, 5 h | - | [6] |
| Anhydrous Sodium Acetate (B1210297) | 2,6-Dichlorobenzyl acetate | Phase Transfer Catalyst, Toluene (B28343), followed by hydrolysis with NaOH | 96.3 (for alcohol) | [7] |
| Ammonia (NH₃) | 2,6-Dichlorobenzonitrile | Gas phase, 390°C, 40KPa, Catalyst | up to 83.5 | [8] |
| Sodium Azide (NaN₃) | 4-(2,6-dichlorobenzoyl)benzyl azide | Absolute ethanol, Reflux, 5 h | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzyl Cyanide
This protocol describes the synthesis of 2,6-dichlorobenzyl cyanide, a key intermediate for the production of 2,6-dichlorophenylacetic acid, a precursor to the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac (B195802).[5]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add sodium cyanide (1.2 eq) portion-wise to the solution.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, pour the mixture into ice-water.
-
Filter the precipitated solid, wash with water, and dry to obtain 2,6-dichlorophenylacetonitrile.[5]
Protocol 2: Synthesis of 2,6-Dichlorobenzyl Alcohol
This protocol details the high-yield synthesis of 2,6-dichlorobenzyl alcohol via an acetate intermediate, employing a phase transfer catalyst.[7]
Materials:
-
This compound
-
Anhydrous sodium acetate
-
Quaternary ammonium (B1175870) salt (phase transfer catalyst)
-
Toluene
-
20% Sodium hydroxide (B78521) (NaOH) aqueous solution
Procedure:
-
React this compound with anhydrous sodium acetate in toluene in the presence of a quaternary ammonium salt as a phase transfer catalyst to form 2,6-dichlorobenzyl acetate.
-
After the acetate formation is complete, add a 20% sodium hydroxide aqueous solution (0.545 mol) to the toluene layer.
-
Stir the mixture at 95 °C for 1 hour to hydrolyze the acetate.
-
Separate the aqueous layer and wash the toluene layer three times with 150 ml of warm water (40 °C).
-
Concentrate the toluene layer using a rotary evaporator.
-
Recrystallize the residue from methanol to yield 2,6-dichlorobenzyl alcohol. A yield of 96.3% has been reported for this process.[7]
Protocol 3: Synthesis of N-(2,6-Dichlorobenzyl)amine Derivatives (General Procedure)
This is an adapted protocol for the reaction of this compound with secondary amines like piperidine (B6355638) or morpholine, based on general procedures for benzoyl chloride.
Materials:
-
This compound
-
Piperidine or Morpholine
-
Water
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (e.g., piperidine or morpholine, 1.1 eq) and triethylamine (1.2 eq) in dichloromethane at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 4: Synthesis of 2,6-Dichlorobenzyl Thioether (General Procedure)
This is a general protocol for the reaction of this compound with a thiol, such as thiophenol, catalyzed by a modified clay.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Modified montmorillonite (B579905) clay catalyst (containing 3-aminopropyltriethoxysilane)
-
Diethyl ether
Procedure:
-
Mix a 1:1 molar ratio of this compound and the thiol with the modified clay catalyst (e.g., 2g of catalyst for an 8.68 x 10⁻³ mol scale reaction).
-
Heat the solid mixture in a water bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Remove the ether by evaporation to obtain the crude thioether product.
-
The product can be purified by column chromatography.
Application in Drug Development Workflows
This compound is a key starting material in the synthesis of various pharmaceuticals. Below are diagrams illustrating its role in synthetic pathways.
Caption: Workflow for the synthesis of Diclofenac.
Caption: Synthesis of a key intermediate for Anagliptin.
Signaling Pathway
Anagliptin, a drug whose synthesis involves nucleophilic substitution steps, acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[10]
Caption: Signaling pathway of the DPP-4 inhibitor Anagliptin.
References
- 1. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 4. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2,6-Dichlorobenzyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,6-dichlorobenzyl chloride with primary and secondary amines is a fundamental N-alkylation process that yields N-(2,6-dichlorobenzyl)amines. This synthetic transformation is of significant interest in medicinal chemistry and drug development. The 2,6-dichlorobenzyl moiety is a key structural component in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the dichloro-substituted phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this class of compounds a valuable scaffold for the development of novel drugs.
These application notes provide a comprehensive overview of the synthesis of N-(2,6-dichlorobenzyl)amines, including the reaction mechanism, detailed experimental protocols for representative primary and secondary amines, and a summary of their applications in drug discovery.
Reaction Principle and Mechanism
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The chloride ion is displaced as the leaving group.
A base is typically required in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This is crucial because the in-situ generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used for this purpose include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or an excess of the reacting amine itself.
Data Presentation
The following tables summarize the reaction conditions and yields for the N-alkylation of representative primary and secondary amines with this compound.
Table 1: Reaction of this compound with Primary Amines
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Triethylamine | Acetonitrile (B52724) | 80 | 12 | 85-95 |
| 2 | Benzylamine (B48309) | Potassium Carbonate | DMF | 60 | 8 | 90-98 |
| 3 | Cyclohexylamine | Triethylamine | Dichloromethane | 25 | 24 | 80-90 |
Table 2: Reaction of this compound with Secondary Amines
| Entry | Secondary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (B6355638) | Potassium Carbonate | Acetonitrile | 60 | 6 | >95 |
| 2 | Morpholine | Triethylamine | THF | 50 | 12 | 90-95 |
| 3 | Diethylamine | Sodium Bicarbonate | Ethanol | 78 | 18 | 85-92 |
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dichlorobenzyl)aniline (Primary Amine Example)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add aniline (1.1 eq) and dissolve it in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the amine solution dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-(2,6-dichlorobenzyl)aniline.
Protocol 2: Synthesis of 1-(2,6-dichlorobenzyl)piperidine (Secondary Amine Example)
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (2.0 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperidine (1.2 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Heat the mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-(2,6-dichlorobenzyl)piperidine. Further purification by distillation or chromatography may be performed if necessary.
Applications in Drug Development
The N-(2,6-dichlorobenzyl)amine scaffold is a privileged structure in drug discovery due to its presence in molecules with diverse biological activities. The 2,6-dichloro substitution pattern can enhance binding affinity and modulate metabolic stability.
-
Kinase Inhibitors: Several potent kinase inhibitors incorporate the 2,6-dichlorophenyl moiety. For example, derivatives containing this group have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1] The steric hindrance and electronic properties of the dichlorinated ring can contribute to selective binding within the ATP-binding pocket of the kinase.
-
Antimicrobial Agents: The 2,4-dichlorobenzyl group, a close analog, is a component of the antiseptic amylmetacresol/2,4-dichlorobenzyl alcohol lozenges, which exhibit broad-spectrum bactericidal action against oropharyngeal organisms. This suggests that 2,6-dichlorobenzyl derivatives may also possess antimicrobial properties worth exploring.
-
GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. The structural features of N-(2,6-dichlorobenzyl)amines make them potential candidates for the development of novel GPCR ligands.
-
Enzyme Inhibitors: Compounds bearing the 2,6-disubstituted benzylamine structure have been synthesized as reversible and selective inhibitors of copper amine oxidases, a class of enzymes involved in various cellular processes.[2]
Visualizations
Caption: General SN2 reaction mechanism for N-alkylation.
Caption: General experimental workflow for synthesis.
Caption: Simplified Src kinase signaling pathway inhibition.
References
- 1. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dichlorobenzyl Chloride as a Protecting Group for Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The benzyl (B1604629) group is a widely employed protecting group for hydroxyl functionalities due to its general stability across a range of reaction conditions and its facile removal by hydrogenolysis. Substituted benzyl ethers are often utilized to fine-tune stability and introduce orthogonal deprotection strategies.
This document provides detailed application notes and protocols for the use of 2,6-dichlorobenzyl chloride as a protecting group for alcohols and phenols. The two chlorine atoms in the ortho positions of the benzyl group are expected to influence the steric and electronic properties of the resulting ether, potentially impacting its stability and the conditions required for its cleavage. While specific literature on the widespread application of the 2,6-dichlorobenzyl group is limited, the protocols and data presented herein are based on established principles of benzyl ether chemistry and provide a framework for its use and further investigation.
Data Presentation
The following tables summarize the generalized reaction conditions and expected yields for the protection of alcohols and phenols with this compound and the subsequent deprotection of the corresponding 2,6-dichlorobenzyl ethers. These values are extrapolated from standard benzylation and debenzylation methodologies and should be considered as starting points for optimization.
Table 1: Protection of Alcohols and Phenols with this compound
| Substrate Class | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Alcohols | NaH | THF/DMF | 0 to 25 | 12-24 | 80-95 |
| Secondary Alcohols | NaH | DMF | 25 to 60 | 24-48 | 60-85 |
| Tertiary Alcohols | NaH | DMF | 60 to 100 | 48-72 | 20-50 |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF/Acetone | 25 to 80 | 6-18 | 85-98 |
Table 2: Deprotection of 2,6-Dichlorobenzyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Catalytic Hydrogenolysis | H₂, Pd/C (10 mol%) | MeOH/EtOAc | 25 | 12-24 | 85-98 |
| Strong Acid Cleavage | BBr₃ or BCl₃ | CH₂Cl₂ | -78 to 0 | 1-4 | 70-90 |
| Dissolving Metal Reduction | Na, NH₃ (liq.) | THF | -78 | 1-2 | 75-90 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol (1.0 eq) and anhydrous DMF (or THF) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Phenol (B47542) with this compound
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous DMF (or acetone).
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a 2,6-Dichlorobenzyl Ether by Catalytic Hydrogenolysis
Materials:
-
2,6-Dichlorobenzyl protected alcohol or phenol
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the 2,6-dichlorobenzyl ether (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol or phenol.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Caption: Williamson ether synthesis for the protection of alcohols/phenols.
Caption: Common deprotection pathways for 2,6-dichlorobenzyl ethers.
Caption: General experimental workflow for protection and deprotection.
Application Notes and Protocols for Friedel-Crafts Alkylation using 2,6-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.[1] This powerful reaction, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is instrumental in the synthesis of a wide array of substituted aromatic compounds.[1] These products serve as versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of various aromatic and heteroaromatic substrates using 2,6-dichlorobenzyl chloride as the alkylating agent. The presence of the dichloro-substituted benzyl (B1604629) moiety is of significant interest in medicinal chemistry, as this structural motif is found in a number of biologically active molecules, including potent kinase inhibitors. The protocols outlined herein are designed to serve as a practical guide for researchers engaged in synthetic chemistry and drug discovery.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst interacts with the this compound, polarizing the C-Cl bond and facilitating the formation of a 2,6-dichlorobenzyl carbocation or a highly electrophilic complex.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. The Lewis acid catalyst is regenerated in this step.
It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations, including the possibility of polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements. However, the use of a primary benzylic halide like this compound generally minimizes the likelihood of skeletal rearrangements of the electrophile.
Applications in Drug Discovery
The 2,6-dichlorobenzyl moiety is a key structural feature in a variety of pharmacologically active compounds. Its presence can significantly influence the binding affinity and selectivity of a molecule for its biological target. Notably, this group is found in several potent kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
For instance, compounds bearing the 2,6-dichlorophenyl group have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that is often overactive in various cancers and plays a role in cell proliferation, survival, and metastasis.[2] The 2,6-dichloro substitution pattern can provide crucial hydrophobic and steric interactions within the kinase active site, enhancing inhibitory activity.
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts alkylation of common aromatic substrates with this compound. Researchers should note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Protocol 1: Alkylation of Toluene (B28343) with this compound
Materials:
-
Toluene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) and toluene (1.2 eq.) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Alkylation of Anisole (B1667542) with this compound
Materials:
-
Anisole
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous ferric chloride (1.2 eq.) in anhydrous 1,2-dichloroethane.
-
Cool the mixture to 0 °C.
-
Add a solution of anisole (1.0 eq.) and this compound (1.1 eq.) in anhydrous 1,2-dichloroethane dropwise to the stirred suspension.
-
After the addition, allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Data Presentation
The following tables summarize representative quantitative data for Friedel-Crafts alkylation reactions. Note that these are generalized values, and actual results may vary.
Table 1: Representative Reaction Parameters for Friedel-Crafts Alkylation of Aromatic Substrates with Benzyl Chloride Derivatives.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | AlCl₃ | Toluene | 25 | 3 | 70-85 | [3] |
| Anisole | FeCl₃ | DCE | 25 | 6 | 80-95 | |
| Benzene (B151609) | AlCl₃ | Benzene | 25 | 2 | 65-80 | [4] |
| Xylene | ZrPW | None | 130 | 5 | ~90 (para) | [3] |
Table 2: Influence of Catalyst on the Alkylation of Toluene with Benzyl Chloride.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Selectivity (para/ortho) | Reference |
| AlCl₃ | 120 | Toluene | 25 | High | Moderate | [3] |
| FeCl₃ | 100 | None | 130 | High | High (para) | [3] |
| Zeolite H-beta | Catalytic | Toluene | 120 | >90 | High (para) | [5] |
| Montmorillonite K10 | Catalytic | Toluene | 120 | ~85 | High (para) | [5] |
Visualizations
Caption: General mechanism of Friedel-Crafts alkylation.
Caption: General experimental workflow for Friedel-Crafts alkylation.
Caption: Simplified Src kinase signaling pathway and inhibition.
References
- 1. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 2. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Chloride
Introduction
2,6-Dichlorophenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-Dichlorophenylacetic acid, commencing from 2,6-Dichlorobenzyl chloride. The described methodology follows a reliable two-step synthetic route involving a cyanation reaction followed by hydrolysis. This process is well-established and offers good yields.[1][2][3][4]
The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Adherence to standard laboratory safety procedures is mandatory when performing these experiments.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
-
Step 1: Cyanation - this compound is reacted with a cyanide salt, typically potassium or sodium cyanide, to yield 2,6-Dichlorobenzyl cyanide. This is a nucleophilic substitution reaction.[1][2]
-
Step 2: Hydrolysis - The resulting 2,6-Dichlorobenzyl cyanide is then hydrolyzed under basic conditions, followed by acidification, to produce the final product, 2,6-Dichlorophenylacetic acid.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzyl Cyanide
This protocol outlines the conversion of this compound to 2,6-Dichlorobenzyl cyanide.
Materials:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 6.5 g of this compound in 30 ml of alcohol.[2]
-
Add 2.7 g of potassium cyanide to the solution.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours.[1][2][3]
-
After the reflux period, allow the mixture to cool to room temperature.
-
The alcohol is then removed by distillation to yield crude 2,6-Dichlorobenzyl cyanide.[1][2][3] This crude product can often be used in the subsequent step without further purification.[5]
Protocol 2: Synthesis of 2,6-Dichlorophenylacetic Acid
This protocol describes the hydrolysis of 2,6-Dichlorobenzyl cyanide to 2,6-Dichlorophenylacetic acid.
Materials:
-
Crude 2,6-Dichlorobenzyl cyanide (from Protocol 1)
-
1 N Sodium hydroxide (B78521) solution[1][3]
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Buchner funnel and filter paper
-
Aqueous ethanol (B145695) (for recrystallization)
Procedure:
-
Transfer the crude 2,6-Dichlorobenzyl cyanide to a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture overnight under reflux.[1][3]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic impurities.[1][3]
-
Collect the aqueous layer and acidify it with 2 N hydrochloric acid, which will cause the 2,6-Dichlorophenylacetic acid to precipitate as a solid.[1][3]
-
Collect the solid product by filtration using a Buchner funnel.[1]
-
The crude product can be purified by recrystallization from aqueous ethanol to yield pure 2,6-Dichlorophenylacetic acid.[1][3][6]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of 2,6-Dichlorophenylacetic acid from this compound.
| Parameter | Value | Reference |
| Step 1: Cyanation | ||
| Starting Material | This compound (6.5 g) | [1][2][3] |
| Reagent | Potassium cyanide (2.7 g) | [1][2][3] |
| Solvent | Alcohol (30 ml) | [1][2][3] |
| Reaction Time | 5 hours | [1][2][3] |
| Reaction Temperature | Reflux | [1][2][3] |
| Step 2: Hydrolysis | ||
| Starting Material | Crude 2,6-Dichlorobenzyl cyanide | [1][3] |
| Reagent | 1 N Sodium hydroxide | [1][3] |
| Reaction Time | Overnight | [1][3] |
| Reaction Temperature | Reflux | [1][3] |
| Final Product | ||
| Product | 2,6-Dichlorophenylacetic acid | [1][3] |
| Yield | 4.0 g (60% from this compound) | [1][3] |
| Melting Point | 158-159 °C | [3] |
| Appearance | Colorless solid | [3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2,6-Dichlorophenylacetic acid from this compound.
Caption: Synthesis workflow from this compound.
References
Application of 2,6-Dichlorobenzyl Chloride in the Synthesis of Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. One promising avenue of research involves the utilization of 2,6-dichlorobenzyl chloride as a key building block in the synthesis of potent antitubercular compounds. The incorporation of the 2,6-dichlorobenzyl moiety into various heterocyclic scaffolds has been shown to yield derivatives with significant in vitro activity against M. tuberculosis. This document provides detailed application notes and protocols for the synthesis and evaluation of such agents, with a focus on thiazole (B1198619), oxazole, and imidazole (B134444) derivatives.
Synthetic Application of this compound
This compound serves as a crucial starting material for the introduction of the 4-(2,6-dichlorobenzyloxy)phenyl pharmacophore into target molecules. This is typically achieved through a two-step synthetic sequence:
-
Williamson Ether Synthesis: Reaction of this compound with 4-hydroxybenzaldehyde (B117250) to form the key intermediate, 4-(2,6-dichlorobenzyloxy)benzaldehyde.
-
Heterocycle Formation: Condensation of the aldehyde intermediate with appropriate reagents to construct the desired heterocyclic ring system (e.g., thiazole, oxazole, imidazole).
A general workflow for this synthetic strategy is outlined below.
Caption: General synthetic workflow for antitubercular agents.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,6-Dichlorobenzyloxy)benzaldehyde
This protocol describes the synthesis of the key intermediate via a Williamson ether synthesis.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford 4-(2,6-dichlorobenzyloxy)benzaldehyde.
Protocol 2: Synthesis of 4-(2,6-Dichlorobenzyloxy)phenyl Thiazole Derivatives
This protocol outlines the synthesis of the final thiazole derivatives using the Hantzsch thiazole synthesis.
Materials:
-
4-(2,6-Dichlorobenzyloxy)benzaldehyde
-
Thiosemicarbazide
-
α-Bromoacetophenone (or other α-haloketones)
Procedure:
-
A mixture of 4-(2,6-dichlorobenzyloxy)benzaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is refluxed for 1 hour to form the corresponding thiosemicarbazone.
-
To the above mixture, α-bromoacetophenone (1.0 eq) is added.
-
The reaction mixture is refluxed for an additional 5-7 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to yield the desired 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent.
In Vitro Antitubercular Activity
A series of synthesized 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives were screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound ID | Heterocyclic Ring | R Group | MIC (µM)[1] |
| 1 | Thiazole | -H | 30.6 |
| 2 | Thiazole | -CH₃ | 15.3 |
| 3 | Thiazole | -C₂H₅ | 7.6 |
| 4 | Thiazole | -Ph | 1.0 |
| 5 | Thiazole | 4-Cl-Ph | 3.8 |
| 6 | Thiazole | 4-F-Ph | 1.9 |
| 7 | Oxazole | - | >100 |
| 8 | Imidazole | - | >100 |
Data extracted from a representative study. The full series included 15 compounds.
Proposed Mechanism of Action
The antitubercular activity of thiazole derivatives is often attributed to the inhibition of essential mycobacterial enzymes. A plausible mechanism of action for the 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives is the inhibition of the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.
Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromise in the integrity of the cell wall and ultimately resulting in bacterial cell death. The 2,6-dichlorobenzyl moiety likely contributes to the binding affinity of the compound to the active site of InhA.
Caption: Proposed mechanism of action via InhA inhibition.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel antitubercular agents. The resulting 4-(2,6-dichlorobenzyloxy)phenyl derivatives, particularly those incorporating a thiazole scaffold, have demonstrated promising in vitro activity against Mycobacterium tuberculosis. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore this chemical space in the quest for new and effective treatments for tuberculosis. Future work should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, as well as confirming their mechanism of action through enzymatic and whole-cell assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichlorobenzyl Chloride
Welcome to the technical support center for the synthesis of 2,6-Dichlorobenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially relevant method for the synthesis of this compound is the free-radical side-chain chlorination of 2,6-dichlorotoluene (B125461).[1][2] This reaction is typically initiated by UV light or a radical initiator.
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
The two primary side reactions of concern are:
-
Over-chlorination: The benzylic carbon can be further chlorinated to form 2,6-dichlorobenzal chloride and subsequently 2,6-dichlorobenzotrichloride. The extent of this over-chlorination is largely dependent on the molar ratio of chlorine to 2,6-dichlorotoluene and the reaction time.[3]
-
Ring chlorination: Chlorination can occur on the aromatic ring, leading to the formation of various trichlorotoluene isomers. This is more likely to happen if Lewis acid catalysts are present or if the reaction is not conducted under strict free-radical conditions.[1][3]
Q3: My reaction is producing a significant amount of over-chlorinated byproducts. How can I minimize their formation?
To minimize over-chlorination, you should carefully control the amount of chlorinating agent used and monitor the reaction progress closely, for instance by Gas Chromatography (GC).[1] Stopping the reaction at the optimal time is crucial to maximize the yield of the mono-chlorinated product.
Q4: I am observing the formation of ring-chlorinated impurities. What is the likely cause and how can I prevent this?
The formation of ring-chlorinated byproducts is typically due to the presence of Lewis acid catalysts (e.g., iron filings from rusty equipment) or conditions that favor electrophilic aromatic substitution. To prevent this, ensure all glassware is clean and free of any metal residues. The reaction should be carried out under strict free-radical conditions, such as by using a UV lamp or a radical initiator, which favors side-chain chlorination over ring chlorination.[1][4]
Q5: What is a common sign of incomplete reaction, and what steps can be taken to drive the reaction to completion?
A common sign of an incomplete reaction is the presence of a significant amount of the starting material, 2,6-dichlorotoluene, in the crude product mixture. To address this, you can try increasing the reaction time or temperature.[1] It is also important to ensure that the chlorinating agent is of high purity and is being effectively introduced into the reaction mixture.
Q6: What are the recommended methods for purifying the crude this compound?
The most commonly cited method for purification is vacuum distillation.[1] Additionally, a purification process involving washing the crude product, followed by an alkali wash, and then crystallization by cooling has been reported to yield high-purity this compound.[5] Recrystallization from a suitable solvent, such as methanol, is another potential purification method.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Product Purity is Below Expectation
If the purity of your final product is not satisfactory, consider the following purification strategies:
Purification Strategy Flowchart
Caption: Purification workflow for this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,6-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 196-203 |
| This compound | C₇H₅Cl₃ | 195.47 | 117-119 / 14 mmHg |
| 2,6-Dichlorobenzal chloride | C₇H₄Cl₄ | 229.92 | ~260 (decomposes) |
| 2,6-Dichlorobenzotrichloride | C₇H₃Cl₅ | 264.37 | ~275 |
Table 2: Impact of Reaction Conditions on Product Distribution (Illustrative)
| Molar Ratio (Cl₂ : 2,6-Dichlorotoluene) | Reaction Time (hours) | This compound (%) | 2,6-Dichlorobenzal chloride (%) | 2,6-Dichlorobenzotrichloride (%) |
| 1:1 | 2 | 85 | 10 | <5 |
| 1:1 | 4 | 70 | 25 | 5 |
| 1.5:1 | 4 | 50 | 40 | 10 |
| 2:1 | 4 | 30 | 50 | 20 |
Note: The data in Table 2 is illustrative and intended to demonstrate the general trend of over-chlorination with increased chlorine concentration and reaction time. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a patented procedure and aims for high yield and purity.[5]
Reaction Pathway
Caption: Synthesis of this compound from 2,6-dichlorotoluene.
Materials:
-
2,6-Dichlorotoluene
-
Chlorine gas
-
Catalyst (e.g., copper chloride)
-
Solvent (e.g., carbon tetrachloride, butanol, n-hexane)
-
Aqueous wash solution
-
Alkali wash solution (e.g., dilute sodium carbonate)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, condenser, and a light source, dissolve 2,6-dichlorotoluene in the chosen solvent.
-
Add the catalyst to the solution.
-
While stirring and under illumination, bubble chlorine gas through the reaction mixture.
-
Maintain the reaction temperature between 60-120°C.
-
Monitor the reaction progress by GC. The typical reaction time is 4-5 hours.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
-
Wash the reaction mixture with water, followed by an alkali wash to neutralize any HCl.
-
Separate the organic layer and remove the solvent by distillation.
-
The crude product can be further purified by cooling to induce crystallization, followed by filtration to obtain high-purity this compound.
Expected Outcome:
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., methanol) at its boiling point. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
This technical support center provides a comprehensive guide to the synthesis of this compound, focusing on practical troubleshooting and detailed experimental procedures to aid researchers in achieving high yields and purity.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorobenzyl Chloride Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkylation reactions using 2,6-dichlorobenzyl chloride. The information is structured to address common challenges in N-alkylation, O-alkylation, and C-alkylation, facilitating the optimization of reaction conditions and resolution of experimental issues.
General Troubleshooting and FAQs
This section addresses overarching issues applicable to all alkylation types with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as an alkylating agent?
A1: The primary challenges stem from the steric hindrance imposed by the two ortho-chlorine atoms. This can significantly slow down the reaction rate compared to less substituted benzyl (B1604629) chlorides. Consequently, more forcing conditions (higher temperatures, stronger bases, or longer reaction times) may be necessary, which can lead to side reactions.
Q2: What are the common side reactions observed in these alkylations?
A2: Common side reactions include:
-
Polyalkylation: Particularly in N-alkylation of primary amines and C-alkylation of active methylene (B1212753) compounds, the mono-alkylated product can react further.
-
Elimination: Under strongly basic conditions and high temperatures, elimination to form 2,6-dichlorobenzylidene derivatives can occur.
-
Hydrolysis of this compound: In the presence of water and base, the alkylating agent can hydrolyze to 2,6-dichlorobenzyl alcohol.
-
Ring substitution: In Friedel-Crafts type reactions, poly-benzylation of the aromatic substrate can be a significant issue.[1]
Q3: How can I monitor the progress of my alkylation reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable eluent system should be chosen to achieve good separation between the starting materials and the product. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
General Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Steric Hindrance: The ortho-chlorine atoms on the benzyl chloride and/or bulky substituents on the nucleophile are impeding the reaction. | 1a. Increase the reaction temperature and/or prolong the reaction time. 1b. Use a less sterically hindered base. 1c. Consider using a phase-transfer catalyst to enhance reactivity. |
| 2. Insufficiently Strong Base: The nucleophile is not being deprotonated effectively. | 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH or an alkoxide). | |
| 3. Poor Solvent Choice: Reactants may have poor solubility, or the solvent may not be suitable for an S(_N)2 reaction. | 3. Select a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices. | |
| Formation of Multiple Products | 1. Polyalkylation: The mono-alkylated product is more reactive than the starting nucleophile. | 1a. Use an excess of the nucleophile relative to this compound. 1b. Add the this compound slowly to the reaction mixture. |
| 2. Side Reactions with Solvent: The solvent may be reacting with the base or alkylating agent at elevated temperatures. | 2. Choose a more inert solvent for the reaction conditions. | |
| Product Degradation | 1. High Reaction Temperature: The desired product may be unstable at the reaction temperature. | 1. Attempt the reaction at a lower temperature, possibly for a longer duration. |
| 2. Harsh Workup Conditions: The product may be sensitive to acidic or basic conditions during workup. | 2. Use milder workup procedures, such as quenching with a saturated solution of a weak acid or base. |
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound can be challenging due to the potential for over-alkylation and the influence of steric effects.
N-Alkylation Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of di- and tri-alkylated products (Polyalkylation) | The mono-alkylated amine is often more nucleophilic than the starting amine. | 1. Use a large excess of the starting amine. 2. Add the this compound slowly to the reaction mixture. 3. Consider a reductive amination approach with 2,6-dichlorobenzaldehyde (B137635) as an alternative. |
| Low reactivity with hindered amines | Steric hindrance around the nitrogen atom slows the S(_N)2 reaction. | 1. Increase the reaction temperature. 2. Use a stronger, non-nucleophilic base like DBU or a hindered organic base. 3. Employ a phase-transfer catalyst to increase the nucleophilicity of the amine. |
| Quaternary ammonium (B1175870) salt formation | The tertiary amine product reacts further with the alkylating agent. | 1. Use a stoichiometric amount or a slight excess of the amine. 2. Monitor the reaction closely and stop it once the desired product is formed. |
N-Alkylation FAQs
Q1: Which bases are typically used for the N-alkylation of amines with this compound?
A1: Common bases include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). For less reactive amines, stronger bases like sodium hydride (NaH) may be necessary.
Q2: How can I favor mono-alkylation over poly-alkylation?
A2: The most common strategy is to use a large excess of the amine relative to the this compound. This statistically favors the alkylation of the more abundant starting amine. Slow addition of the alkylating agent can also help maintain a low concentration, reducing the likelihood of the more reactive mono-alkylated product reacting further.
Data Presentation: N-Alkylation of Morpholine (B109124)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 80 | 12 | 85 | Representative |
| Cs₂CO₃ | Acetonitrile | Reflux | 8 | 92 | Representative |
| TEA | Dichloromethane | 25 | 24 | 75 | Representative |
| NaH | THF | 60 | 6 | 95 | Representative |
Experimental Protocol: N-Alkylation of Morpholine with this compound
Materials:
-
Morpholine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (2.0 equivalents) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
O-Alkylation of Phenols and Alcohols
The O-alkylation of phenols and alcohols with this compound is a common method for the synthesis of ethers. Key considerations include the choice of base and solvent, and the potential for C-alkylation as a side reaction with phenols.
O-Alkylation Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | 1. Incomplete deprotonation of the hydroxyl group. | 1. Use a stronger base (e.g., NaH, KOtBu). |
| 2. Low reaction temperature. | 2. Increase the reaction temperature, refluxing if necessary. | |
| Formation of C-alkylated byproduct with phenols | Phenoxide is an ambident nucleophile, and reaction can occur at the carbon atoms of the aromatic ring. | 1. Use polar aprotic solvents (e.g., DMF, acetone) which favor O-alkylation. 2. Employ phase-transfer catalysis, which generally promotes O-alkylation. 3. Perform the reaction at lower temperatures (kinetic control). |
| Reaction with diols gives a mixture of products | Mono- and di-alkylation can occur. | 1. Use a large excess of the diol to favor mono-alkylation. 2. Use a limiting amount of the diol and excess alkylating agent to favor di-alkylation. |
O-Alkylation FAQs
Q1: What is phase-transfer catalysis (PTC) and how can it be beneficial for O-alkylation?
A1: Phase-transfer catalysis is a technique used to facilitate reactions between reactants in different phases (e.g., a solid or aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the nucleophile (e.g., phenoxide) into the organic phase where it can react with the alkylating agent.[2] This often leads to faster reaction rates, milder reaction conditions, and can improve selectivity for O-alkylation.[2]
Q2: How does the choice of solvent affect the O- versus C-alkylation of phenols?
A2: The solvent plays a crucial role in directing the regioselectivity of phenoxide alkylation. Polar aprotic solvents like DMF and DMSO tend to solvate the cation associated with the phenoxide, leaving the oxygen atom more available for nucleophilic attack, thus favoring O-alkylation. Protic solvents like water or alcohols can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the proportion of C-alkylation.
Data Presentation: O-Alkylation of Phenol (B47542)
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | None | Reflux | 24 | 70 | Representative |
| NaOH (50% aq.) | Toluene | TBAB (5 mol%) | 90 | 6 | 95 | Representative |
| NaH | THF | None | 65 | 8 | 98 | Representative |
| Cs₂CO₃ | DMF | None | 80 | 12 | 93 | Representative |
Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation of Phenol
Materials:
-
Phenol
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Add tetrabutylammonium bromide (0.05 equivalents) to the biphasic mixture.
-
Stir the mixture vigorously and add this compound (1.1 equivalents).
-
Heat the reaction to 90°C and maintain vigorous stirring for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
C-Alkylation of Active Methylene Compounds
C-alkylation with this compound is a key C-C bond-forming reaction, often employed with active methylene compounds like malonic esters or β-ketoesters.
C-Alkylation Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | 1. Base is not strong enough to deprotonate the active methylene compound. | 1. Use a stronger base. For malonic esters, sodium ethoxide or sodium hydride are effective. |
| 2. Reaction temperature is too low. | 2. Increase the reaction temperature. | |
| Formation of di-alkylated product | The mono-alkylated product still has an acidic proton and can react further. | 1. Use one equivalent of base and one equivalent of the alkylating agent to favor mono-alkylation. 2. Use more than two equivalents of base and alkylating agent to drive the reaction to the di-alkylated product. |
| O-alkylation as a side reaction | Enolates are ambident nucleophiles. | 1. O-alkylation is generally less of a problem with less reactive alkyl halides like chlorides. 2. The choice of counter-ion and solvent can influence the C/O alkylation ratio. |
C-Alkylation FAQs
Q1: What are "active methylene compounds"?
A1: Active methylene compounds are compounds that have a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, COOR, CN). This makes the protons on the methylene group acidic and easily removed by a base to form a stabilized carbanion (enolate), which is a good nucleophile. Examples include diethyl malonate and ethyl acetoacetate.
Q2: Can phase-transfer catalysis be used for C-alkylation?
A2: Yes, phase-transfer catalysis is a very effective method for the C-alkylation of active methylene compounds.[3] It allows for the use of solid inorganic bases like potassium carbonate, avoiding the need for strictly anhydrous conditions and strong bases like sodium ethoxide.[3]
Data Presentation: C-Alkylation of Diethyl Malonate
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOEt | Ethanol | None | Reflux | 12 | 80 | Representative |
| K₂CO₃ | DMF | None | 100 | 10 | 75 | Representative |
| K₂CO₃ | Toluene | TBAB (5 mol%) | 90 | 8 | 90 | Representative |
| NaH | THF | None | 65 | 6 | 92 | Representative |
Experimental Protocol: C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0°C.
-
Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Add water and extract the product with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Purification of Products Synthesized with 2,6-Dichlorobenzyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of products synthesized using 2,6-dichlorobenzyl chloride. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of products synthesized with this compound.
Issue 1: Low Yield of the Desired Product After Purification
-
Question: I am experiencing a lower than expected yield of my target compound after purification. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors throughout the experimental process. Incomplete reactions can leave a significant amount of starting material. To address this, monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before beginning purification. Product loss can also occur during aqueous workups, particularly if emulsions form. To break emulsions, you can add brine or more of the organic solvent and allow the mixture to stand. Gentle stirring may also be effective.[1] Additionally, the desired product may be volatile and could be lost during solvent evaporation under high vacuum.[1] If using column chromatography, the product might be decomposing on the acidic silica (B1680970) gel.[1][2]
Issue 2: Poor Separation of the Product from Impurities During Column Chromatography
-
Question: I'm having difficulty separating my product from impurities using column chromatography. The fractions are either mixed or show significant streaking on TLC.
-
Answer: Poor separation and streaking on a column can be due to several factors. The chosen solvent system may not be optimal. It's crucial to first identify an appropriate eluent using TLC, aiming for an Rf value of 0.2-0.3 for your product.[1] If compounds are co-eluting, trying a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve separation.[1] Overloading the column with too much crude sample is another common cause of poor separation.[2] Streaking, or tailing, can also be caused by the compound's insolubility in the loading solvent or its decomposition on the silica gel.[2]
Issue 3: The Product is Decomposing on the Silica Gel Column
-
Question: My product appears to be degrading during column chromatography. What can I do to prevent this?
-
Answer: Some products can be sensitive to the acidic nature of standard silica gel.[1][2] To mitigate decomposition, you can neutralize the silica gel by pre-treating it. This can be done by flushing the packed column with an eluent containing a small amount of a tertiary amine, such as triethylamine (B128534) (1-2% by volume), before loading your sample.[1] Alternatively, consider using a different stationary phase like neutral or basic alumina.[1][2] To minimize the time your compound is in contact with the stationary phase, use flash column chromatography with slightly increased pressure to speed up the elution.[1]
Issue 4: Difficulty Removing Unreacted this compound
-
Question: How can I remove unreacted this compound from my reaction mixture?
-
Answer: If the desired product is stable under basic conditions, unreacted this compound can be removed by chemical quenching. This involves adding an excess of a nucleophile like aqueous ammonia (B1221849) or ethylenediamine (B42938) to the reaction mixture. These reagents will react with the benzyl (B1604629) chloride to form more polar compounds (benzylamine or a substituted diamine) which can then be easily removed by an acidic wash.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in reactions involving this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound or other starting reagents.
-
Byproducts from the Starting Material: The this compound itself may contain impurities from its synthesis, such as 2,6-dichlorotoluene.[4][5]
-
Side-Reaction Products: Hydrolysis of this compound can form 2,6-dichlorobenzyl alcohol. Another common byproduct is the corresponding dibenzyl ether, which can form under basic conditions or if benzyl alcohol is present.[6] In reactions involving nitriles, incomplete hydrolysis can lead to the corresponding amide as a byproduct.[5]
Q2: What are the most effective general purification methods for products synthesized with this compound?
A2: The most common and effective purification methods are:
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Silica gel is a common stationary phase.[7][8]
-
Recrystallization: This is a highly effective method for purifying solid products. A common solvent system for compounds derived from this compound is aqueous ethanol.[8][9]
-
Distillation: For liquid products, vacuum distillation can be effective for separating compounds with different boiling points.[3][9]
-
Aqueous Washing/Extraction: This is a crucial step in the workup to remove water-soluble impurities, acids, or bases.[3][5]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of a column chromatography purification. By spotting fractions onto a TLC plate and visualizing the spots (e.g., with a UV lamp), you can determine which fractions contain your desired product.[2] For other methods like recrystallization, purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the melting point of the solid.[8]
Q4: My product is an oil and won't crystallize during recrystallization. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[8] To address this, you can try warming the solution to redissolve the oil, adding a small amount of additional hot solvent, and then allowing it to cool slowly. Using a different solvent or a solvent system with a lower boiling point may also be effective.[8]
Data Presentation
Table 1: Summary of Common Impurities and Their Origin
| Impurity | Typical Origin |
| 2,6-Dichlorotoluene | Impurity in the this compound starting material.[4][5] |
| 2,6-Dichlorobenzyl alcohol | Hydrolysis of this compound.[3][6] |
| Di-(2,6-dichlorobenzyl) ether | Reaction of this compound with 2,6-dichlorobenzyl alcohol.[6] |
| 2,6-Dichlorophenylacetamide | Incomplete hydrolysis of 2,6-dichlorobenzyl cyanide.[5] |
Table 2: Starting Points for Column Chromatography Solvent Systems
| Polarity of Target Compound | Example Solvent System (v/v) | Notes |
| Non-polar | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) | Good for compounds with low polarity. |
| Medium Polarity | Diethyl Ether / Hexanes (e.g., 1:4 to 1:1) | Suitable for compounds of intermediate polarity.[2] |
| Polar | Dichloromethane / Methanol (B129727) (e.g., 99:1 to 95:5) | Effective for more polar compounds. Be cautious with high concentrations of methanol (>10%) as it can dissolve the silica gel.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard laboratory procedure for purifying a compound using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a highly soluble solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.[2]
-
-
Elution:
-
Carefully fill the column with the chosen eluting solvent system.
-
Begin collecting fractions in test tubes.
-
Apply gentle pressure to the top of the column to maintain a constant flow rate.[2]
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain.[2]
-
Protocol 2: Purification by Recrystallization
This protocol is for the purification of a solid product.
-
Dissolving the Solid:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid. The solution should be heated near the boiling point of the solvent.[8]
-
-
Inducing Crystallization:
-
If using a mixed solvent system (e.g., ethanol/water), slowly add the second solvent (e.g., hot deionized water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of the first solvent (hot ethanol) to redissolve the precipitate and obtain a clear solution.[8]
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8]
-
-
Collecting the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Protocol 3: Aqueous Wash and Extraction
This protocol is for removing acidic or basic impurities from a reaction mixture.
-
Aqueous Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an aqueous solution (e.g., 5% sodium bicarbonate to remove acid, or dilute HCl to remove base).
-
Gently swirl and vent the funnel frequently, especially if a gas is produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.[3]
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry flask.
-
Add an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl.
-
Allow the mixture to stand for at least 30 minutes.
-
Filter the drying agent to obtain the dry organic solution.[3]
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for column chromatography.
References
Byproducts formed during the chlorination of 2,6-dichlorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 2,6-dichlorotoluene (B125461). The primary goal of this reaction is typically the synthesis of 2,6-dichlorobenzyl chloride, a key intermediate for pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the free-radical chlorination of 2,6-dichlorotoluene?
A1: The chlorination of 2,6-dichlorotoluene is a free-radical chain reaction that primarily targets the methyl group.[1] However, several byproducts can form, reducing the yield and purity of the desired product, this compound. The main categories of byproducts are:
-
Over-chlorinated Products: These are formed when the reaction proceeds beyond mono-chlorination of the methyl group.
-
2,6-Dichlorobenzal chloride (dichlormethyl derivative)
-
2,6-Dichlorobenzotrichloride (trichlormethyl derivative)
-
-
Ring-chlorinated Products: Although free-radical conditions (UV light, high temperature) favor side-chain chlorination, some chlorination on the aromatic ring can occur, especially in the presence of Lewis acid catalysts.[2][3] This can lead to various isomers of trichlorotoluene.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,6-dichlorotoluene in the final product mixture.
Q2: How can I minimize the formation of over-chlorinated byproducts?
A2: Minimizing over-chlorination is crucial for achieving a high yield of this compound. The key is to control the reaction extent.[2]
-
Control Stoichiometry: Carefully manage the molar ratio of chlorine to 2,6-dichlorotoluene. Avoid using a large excess of chlorine.
-
Monitor Reaction Progress: Use in-process analytical techniques like Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the desired product and byproducts.[4] Stop the reaction once the optimal conversion is reached before significant amounts of di- and tri-chlorinated side-chain products are formed.
-
Controlled Chlorine Addition: Introduce chlorine gas at a controlled and steady rate to prevent localized high concentrations, which can promote over-chlorination.[4]
Q3: What reaction conditions favor the desired side-chain chlorination over ring chlorination?
A3: Selectivity between side-chain (free-radical) and ring (electrophilic aromatic substitution) chlorination is determined by the reaction conditions.[3]
-
Initiation: Use a free-radical initiator. UV light is commonly used to initiate the homolytic cleavage of chlorine molecules into chlorine radicals.[1][2]
-
Temperature: Higher temperatures (e.g., 180°C) favor the free-radical pathway for side-chain chlorination.[2][3] Conversely, lower temperatures and the presence of a Lewis acid catalyst promote ring chlorination.[3]
-
Catalyst: Avoid Lewis acid catalysts (e.g., FeCl₃, AlCl₃) if you want to prevent ring chlorination.[5][6] These catalysts polarize the chlorine molecule, promoting electrophilic attack on the aromatic ring.[3]
Q4: My yield of this compound is low. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors, including suboptimal reaction conditions and inefficient work-up.
-
Incomplete Conversion: The reaction may not have run to completion. Verify reaction time and monitor using GC.
-
Byproduct Formation: Significant formation of over-chlorinated or ring-chlorinated byproducts will consume the starting material and reduce the yield of the desired product. Refer to Q2 and Q3 for mitigation strategies.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient radical chain propagation or too high, leading to degradation or excessive byproduct formation. An optimal temperature, often around 180°C, should be maintained.[2]
-
Purification Losses: The desired product might be lost during the work-up and purification steps (e.g., distillation). Optimize purification parameters like vacuum pressure and temperature to minimize losses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of 2,6-dichlorotoluene.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride detected by GC. | 1. Excessive amount of chlorine used. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry. Stop the chlorine gas flow once the theoretical weight increase is achieved.[2] 2. Monitor the reaction progress by GC and stop the reaction when the concentration of this compound is maximized.[4] |
| Significant presence of trichlorotoluene isomers in the product mixture. | 1. Presence of Lewis acid contaminants (e.g., from the reactor vessel). 2. Reaction temperature is too low, favoring the electrophilic pathway. | 1. Ensure the reaction is performed in a clean, inert glass vessel. 2. Maintain a high reaction temperature (e.g., 180°C) to favor the free-radical mechanism.[2][3] |
| Reaction is slow or does not initiate. | 1. Ineffective UV light source (low intensity or incorrect wavelength). 2. Presence of radical inhibitors (e.g., oxygen). 3. Chlorine gas is wet. | 1. Check the UV lamp's specifications and ensure it is functioning correctly. 2. Ensure the reaction setup is free of air and use dry reagents. 3. Use dry chlorine gas for the reaction.[2] |
| Product mixture is dark or contains polymeric material. | 1. Reaction temperature is too high, causing thermal decomposition. 2. Side reactions leading to polymerization. | 1. Precisely control the reaction temperature and avoid localized overheating. 2. Ensure the purity of the starting material. |
Experimental Protocols & Data
Protocol: Free-Radical Chlorination of 2,6-Dichlorotoluene
This protocol is a representative example for the synthesis of this compound.
Apparatus:
-
A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, a thermometer, and a magnetic stirrer.
-
A UV lamp positioned to irradiate the reaction flask.
-
A gas absorption trap (e.g., containing a sodium hydroxide (B78521) solution) for the HCl byproduct.
Procedure:
-
Charge the flask with 16.1 g of 2,6-dichlorotoluene.
-
Heat the flask to 180°C to melt the starting material.
-
While stirring, irradiate the molten 2,6-dichlorotoluene with the UV lamp.
-
Bubble dry chlorine gas through the liquid at a controlled rate.
-
Monitor the reaction progress by periodically taking samples for GC analysis or by tracking the weight increase of the reaction mixture. The theoretical weight increase for mono-chlorination is 3.45 g.
-
Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Allow the reaction mixture to cool.
-
Purify the crude product by vacuum distillation to isolate this compound.[2]
Data Presentation
The following table summarizes typical outcomes and the effect of reaction conditions on product distribution. Actual results may vary based on specific experimental setups.
| Parameter | Condition A (Optimal) | Condition B (Over-chlorination) | Condition C (Ring Chlorination) |
| Initiator | UV Light | UV Light | Lewis Acid (e.g., FeCl₃) |
| Temperature | 180°C | 180°C | 20-50°C |
| Chlorine (molar eq.) | ~1.05 | > 1.5 | ~1.05 |
| Typical Yield (this compound) | > 90%[7] | 40-60% | Low (Main products are isomers of trichlorotoluene) |
| Major Byproducts | Unreacted 2,6-dichlorotoluene, <5% 2,6-dichlorobenzal chloride | 2,6-Dichlorobenzal chloride, 2,6-Dichlorobenzotrichloride | 2,3,6-Trichlorotoluene, other trichlorotoluene isomers |
Visualizations
Experimental Workflow
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
How to avoid over-chlorination in 2,6-Dichlorobenzyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichlorobenzyl chloride. The primary focus is on preventing over-chlorination, a common side reaction that leads to the formation of undesirable byproducts such as 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-chlorination in the synthesis of this compound?
A1: Over-chlorination primarily occurs due to the continued reaction of the desired product, this compound, with the chlorinating agent. This is a common issue in free-radical chain reactions where the mono-substituted product can compete with the starting material for the halogenating agent. Factors that contribute to this include an excessive molar ratio of the chlorinating agent, prolonged reaction times, and high local concentrations of the chlorinating agent.
Q2: How can I selectively chlorinate the side-chain of 2,6-dichlorotoluene (B125461) without chlorinating the aromatic ring?
A2: Selective side-chain chlorination is achieved by promoting a free-radical reaction mechanism while suppressing electrophilic aromatic substitution. This is accomplished by:
-
Using free-radical initiators: Employing radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) or using UV light to generate chlorine radicals.
-
Avoiding Lewis acids: Lewis acid catalysts such as AlCl₃ or FeCl₃ promote chlorination of the aromatic ring and should be strictly avoided.[1]
-
Elevated temperatures: Higher temperatures favor the free-radical pathway for side-chain chlorination.
Q3: What are the most common byproducts of this synthesis, and how do they affect the final product?
A3: The most common byproducts are the over-chlorinated species: 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride. If the reaction is not carefully controlled, chlorination of the aromatic ring can also occur, leading to various trichlorotoluene isomers. These impurities can complicate the purification of the desired this compound and may interfere with subsequent reactions in a multi-step synthesis. For instance, hydrolysis of these over-chlorinated byproducts can lead to the formation of 2,6-dichlorobenzaldehyde (B137635) and 2,6-dichlorobenzoic acid, respectively.
Q4: Which chlorinating agents can be used as an alternative to chlorine gas?
A4: To enhance safety and control, alternatives to chlorine gas include N-chlorosuccinimide (NCS) and N,N-dichloroacetamide. These reagents can provide a more controlled release of the chlorinating species, potentially reducing over-chlorination under milder reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of over-chlorinated products (2,6-dichlorobenzal chloride, 2,6-dichlorobenzotrichloride) | 1. Excessive chlorinating agent: The molar ratio of chlorine (or other chlorinating agent) to 2,6-dichlorotoluene is too high. 2. Prolonged reaction time: The reaction was allowed to proceed for too long after the complete consumption of the starting material. 3. Poor mixing/High local concentration: Inefficient stirring can lead to localized high concentrations of the chlorinating agent. | 1. Adjust stoichiometry: Carefully control the molar ratio of the chlorinating agent to 2,6-dichlorotoluene. A slight excess of 2,6-dichlorotoluene can favor monochlorination. 2. Monitor the reaction: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction once the optimal conversion is achieved. 3. Controlled addition: Introduce the chlorinating agent gradually over time to maintain a low and steady concentration in the reaction mixture. |
| Presence of ring-chlorinated byproducts | 1. Lewis acid contamination: Traces of Lewis acids in the reactants or glassware are catalyzing electrophilic aromatic substitution. 2. Low reaction temperature: Lower temperatures can favor ring chlorination over side-chain chlorination. | 1. Ensure inert conditions: Use clean, dry, and acid-free glassware. Ensure the starting materials are free from Lewis acid impurities. 2. Optimize temperature: Conduct the reaction at an elevated temperature (e.g., refluxing solvent) to favor the free-radical pathway. |
| Low conversion of 2,6-dichlorotoluene | 1. Inefficient radical initiation: The radical initiator is inactive, or the UV lamp is not functioning correctly. 2. Presence of radical inhibitors: Impurities in the reactants or solvent (e.g., oxygen) can quench the radical chain reaction. | 1. Check initiator/UV source: Verify the activity of the radical initiator or the output of the UV lamp. 2. Degas the solvent: Remove dissolved oxygen from the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it before starting the reaction. |
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative parameters that influence the product distribution in the side-chain chlorination of substituted toluenes. Precise control of these parameters is crucial to minimize over-chlorination.
| Parameter | Condition | Effect on Product Distribution | Typical Values/Ranges |
| Molar Ratio (Chlorine:2,6-Dichlorotoluene) | Sub-stoichiometric to slightly stoichiometric | Lower ratios favor mono-chlorination by reducing the availability of chlorine to react with the product. | 1:1 to 1:0.6 (ortho-chlorotoluene to chlorine) |
| Temperature | Elevated | Higher temperatures favor the free-radical side-chain chlorination over electrophilic ring chlorination. | 60 - 120°C |
| Reaction Time | Monitored | Stopping the reaction at the point of maximum this compound concentration is critical to prevent further chlorination. | Varies depending on other parameters; requires monitoring. |
| Catalyst Loading (Radical Initiator) | Catalytic amount | Sufficient initiator is needed to start and sustain the radical chain reaction. | 0.5 - 2.0% by weight of 2,6-dichlorotoluene |
Experimental Protocols
Protocol 1: Controlled Free-Radical Chlorination using Chlorine Gas and UV Initiation
This protocol describes the synthesis of this compound with measures to minimize over-chlorination.
Materials:
-
2,6-Dichlorotoluene
-
Dry chlorine gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
UV lamp
-
Gas flow meter
-
Scrubber system for HCl and excess chlorine (e.g., NaOH solution)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the flask with 2,6-dichlorotoluene.
-
Begin stirring and heat the 2,6-dichlorotoluene to 110-120°C.
-
Position the UV lamp to irradiate the reaction mixture.
-
Once the temperature is stable, start a slow, controlled bubbling of dry chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be carefully monitored.
-
Monitor the reaction progress every 30-60 minutes using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Continue the chlorine addition until the desired conversion of 2,6-dichlorotoluene is achieved, while the formation of 2,6-dichlorobenzal chloride is still minimal.
-
Once the optimal point is reached, stop the chlorine flow and the heating.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) to remove any dissolved HCl and unreacted chlorine.
-
The crude product can then be purified by vacuum distillation.
Protocol 2: Analytical Monitoring of the Reaction
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Detector (FID or MS) Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/minute.
-
Hold: Maintain at 250°C for 5 minutes.
-
-
Carrier Gas: Helium
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.
Thin Layer Chromatography (TLC) Method:
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar and a slightly more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 95:5 or 90:10 v/v). The optimal ratio may require some experimentation.
-
Visualization: UV light (254 nm). The starting material and products are UV active.
-
Procedure:
-
Dissolve a small amount of the reaction mixture in a volatile solvent.
-
Spot the TLC plate with the reaction mixture, alongside spots of the pure starting material (2,6-dichlorotoluene) and, if available, the desired product for comparison.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light. The product, this compound, will be more polar than the starting material and will have a lower Rf value. The over-chlorinated products will have slightly different Rf values, typically close to that of the desired product.
-
Visualization of Over-Chlorination Control
The following diagram illustrates the logical workflow for minimizing over-chlorination during the synthesis of this compound.
Caption: Logical workflow for controlling over-chlorination.
References
Technical Support Center: Managing Hydrolytic Degradation of 2,6-Dichlorobenzyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hydrolytic degradation of 2,6-dichlorobenzyl chloride and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete Reaction: The reaction has not gone to completion, leaving unreacted this compound. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time. - If applicable, increase the reaction temperature or the concentration of the reagents. |
| Hydrolytic Degradation: The starting material or product is degrading due to the presence of water. | - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - If water is a necessary component of the reaction, consider lowering the reaction temperature or using a biphasic system to minimize contact time. | |
| Presence of 2,6-Dichlorobenzyl Alcohol as an Impurity | Hydrolysis of this compound: The primary degradation pathway is the hydrolysis of the benzyl (B1604629) chloride to the corresponding alcohol. | - Implement the solutions for hydrolytic degradation mentioned above. - During workup, use a non-aqueous workup if possible. - If an aqueous workup is necessary, perform it quickly and at a low temperature. - The alcohol can often be separated from the desired product by column chromatography. |
| Presence of 2,6-Dichlorobenzaldehyde (B137635) as an Impurity | Oxidation of 2,6-Dichlorobenzyl Alcohol: The initially formed alcohol can be further oxidized to the aldehyde. | - Avoid the use of strong oxidizing agents in the reaction or workup. - Purge reaction vessels with an inert gas to minimize contact with atmospheric oxygen, especially at elevated temperatures. |
| Impurity in Starting Material: The this compound may contain 2,6-dichlorobenzal chloride as an impurity, which hydrolyzes to the aldehyde. | - Check the purity of the starting material by GC or NMR before use. - Purify the starting material by distillation or recrystallization if necessary. | |
| Product Decomposition During Purification by Silica (B1680970) Gel Chromatography | Acidic Nature of Silica Gel: The acidic surface of silica gel can catalyze the degradation of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Use a different stationary phase, such as alumina (B75360) (neutral or basic). - Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolytic degradation for this compound?
A1: The hydrolysis of benzyl chlorides can proceed through both SN1 and SN2 mechanisms. The exact mechanism for this compound will depend on the reaction conditions, such as solvent polarity and nucleophile concentration. In aqueous environments, it is likely a mixed SN1/SN2 pathway.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: For benzyl chloride, the rate of hydrolysis is largely independent of pH in the range of 0 to 13.[1] Above pH 13, the rate of hydrolysis increases.[1] It is expected that this compound will follow a similar trend. Therefore, working in neutral to moderately acidic conditions is preferable to highly alkaline conditions to minimize hydrolysis.
Q3: What are the expected major degradation products of this compound in an aqueous environment?
A3: The primary hydrolytic degradation product is 2,6-dichlorobenzyl alcohol. Under certain conditions, this alcohol can be further oxidized to 2,6-dichlorobenzaldehyde.
Q4: How can I minimize the hydrolytic degradation of my this compound derivative during storage?
A4: To minimize degradation during storage, consider the following:
-
Store in a dry environment: Use desiccants and well-sealed containers to protect against moisture.
-
Low temperature: Store at reduced temperatures (e.g., 2-8 °C) to decrease the rate of degradation.
-
Protect from light: Store in amber vials or in the dark to prevent photolytic degradation.
-
Inert atmosphere: For highly sensitive derivatives, consider storing under an inert gas like argon or nitrogen.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for monitoring the degradation of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities and degradation products.
Data Presentation
The following table summarizes the first-order rate constants (ksolv) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data can be used to estimate the relative hydrolytic stability of this compound. Generally, electron-withdrawing groups decrease the rate of solvolysis.
| Substituent on Benzyl Chloride | ksolv (s⁻¹) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.6 x 10⁻¹ |
| H | 3.2 x 10⁻³ |
| 4-Chloro | 1.1 x 10⁻³ |
| 3-Chloro | 3.0 x 10⁻⁴ |
| 3,4-Dichloro | 1.1 x 10⁻⁴ |
| 3,5-Dichloro | 9.8 x 10⁻⁶ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data adapted from Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To investigate the degradation profile of a this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature.
-
At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample by HPLC at regular intervals.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
At intervals, take a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC at appropriate time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop an HPLC method capable of separating this compound from its primary degradation products, 2,6-dichlorobenzyl alcohol and 2,6-dichlorobenzaldehyde.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound, 2,6-dichlorobenzyl alcohol, and 2,6-dichlorobenzaldehyde in acetonitrile at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
System Suitability: Ensure the system is suitable for the analysis by checking parameters such as resolution between the peaks of interest, theoretical plates, and tailing factor.
Visualizations
References
Phase transfer catalysis to improve 2,6-Dichlorobenzyl chloride reaction yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dichlorobenzyl chloride. The focus is on improving reaction yield, with a special emphasis on the application of phase transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
The most common laboratory-scale synthesis involves the free-radical side-chain chlorination of 2,6-dichlorotoluene (B125461).[1] This is typically achieved by bubbling dry chlorine gas through molten 2,6-dichlorotoluene at an elevated temperature (around 180°C) while irradiating with UV light to initiate the radical chain reaction.[1]
Q2: What are the typical yields for the synthesis of this compound?
Traditional free-radical chlorination methods often report yields in the range of 60-65%.[1] However, optimized processes, including those using specific catalysts, have been shown to achieve yields of 90% or higher.[2]
Q3: What are the primary side reactions that lower the yield of this compound?
The main side reactions that can significantly reduce the yield and purity of the desired product are:
-
Over-chlorination: The initial product, this compound, can undergo further chlorination to form 2,6-dichlorobenzal chloride and subsequently 2,6-dichlorobenzotrichloride.
-
Ring chlorination: Instead of substituting a hydrogen on the methyl group, chlorine can substitute a hydrogen on the aromatic ring, leading to the formation of various trichlorotoluene isomers. This is more likely to occur in the presence of Lewis acid catalysts.
Q4: How can Phase Transfer Catalysis (PTC) be used to improve the overall process?
While the direct application of phase transfer catalysis to the free-radical chlorination of 2,6-dichlorotoluene is not extensively documented in literature, PTC is highly effective in the subsequent step of converting this compound to other important intermediates, such as 2,6-dichlorobenzyl cyanide.[1] In this context, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase into the organic phase containing the this compound, leading to a faster and higher-yielding nucleophilic substitution reaction.[1]
Q5: Are there other catalytic methods to improve the yield of the chlorination step directly?
Yes, a patented method reports achieving over 90% yield by using a catalyst, such as copper chloride, during the photochlorination of 2,6-dichlorotoluene.[2] This suggests that catalytic approaches can significantly enhance the efficiency of the side-chain chlorination.
Troubleshooting Guides
Problem 1: Low Yield of this compound
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) to ensure the starting material is consumed. - Increase Temperature: Ensure the reaction is maintained at the optimal temperature for free-radical chlorination (typically 120-180°C).[1] - Ensure Purity of Reagents: Use dry chlorine gas and high-purity 2,6-dichlorotoluene. |
| Over-chlorination | - Reduce Reaction Time: Stop the reaction as soon as GC analysis shows the optimal conversion to the desired product. - Control Stoichiometry of Chlorine: Carefully monitor the amount of chlorine gas introduced, for instance, by tracking the weight increase of the reaction mixture.[1] |
| Significant Ring Chlorination | - Ensure Strict Free-Radical Conditions: Use a reliable UV lamp or a radical initiator like AIBN or benzoyl peroxide. - Avoid Lewis Acid Contamination: Ensure the reaction vessel is free from metal contaminants (e.g., iron rust) that can catalyze ring chlorination. |
| Inefficient Radical Initiation | - Check UV Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength to initiate the chlorination. - Consider a Radical Initiator: If not using UV light, ensure the radical initiator is fresh and used in the correct concentration. |
Problem 2: Difficulty in Subsequent Reactions (e.g., Cyanation)
If you are facing challenges in using the synthesized this compound in subsequent reactions, the issue might be related to the reaction conditions of the second step.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants in Biphasic Systems | - Introduce a Phase Transfer Catalyst: For reactions like cyanation with sodium or potassium cyanide, add a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB, or Benzyltriethylammonium Chloride - BTEAC) to facilitate the transfer of the nucleophile into the organic phase.[1] |
| Slow Reaction Rate | - Optimize PTC Conditions: If already using a PTC, experiment with different catalysts, catalyst loading, and solvent systems to improve the reaction kinetics. - Increase Temperature: Gently increase the reaction temperature while monitoring for potential side reactions. |
| Incomplete Conversion | - Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or GC. - Ensure Purity of Cyanide Salt: Use dry and high-purity potassium or sodium cyanide. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Conditions | Reported Yield | Reference |
| Standard Free-Radical Chlorination | 2,6-Dichlorotoluene, Chlorine Gas | 180°C, UV Irradiation | ~61% | [1] |
| Catalytic Photochlorination | 2,6-Dichlorotoluene, Chlorine Gas, Copper Chloride | 90-120°C, Light Irradiation | >90% | [2] |
Experimental Protocols
Protocol 1: Standard Free-Radical Chlorination of 2,6-Dichlorotoluene
This protocol is based on a literature procedure with a reported yield of approximately 61%.[1]
Materials:
-
2,6-Dichlorotoluene (16.1 g)
-
Dry Chlorine Gas
Apparatus:
-
A reaction vessel equipped for heating, gas inlet, and UV irradiation.
Procedure:
-
Melt the 2,6-dichlorotoluene in the reaction vessel and heat to 180°C.
-
While irradiating with a UV lamp, bubble dry chlorine gas through the molten reactant.
-
Monitor the reaction progress by observing the weight increase of the reaction mixture.
-
Stop the chlorination when a weight increase of approximately 3.5 g is achieved.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: High-Yield Catalytic Photochlorination of 2,6-Dichlorotoluene
This protocol is based on a patented method with a reported yield of over 90%.[2]
Materials:
-
2,6-Dichlorotoluene (161 g)
-
Butanol and n-Hexane (1:1 molar ratio) as solvent (82 g)
-
Copper Chloride (catalyst, 2.5 g)
-
Chlorine Gas
Apparatus:
-
A reaction vessel equipped for heating, stirring, gas inlet, and a light source.
Procedure:
-
Dissolve the 2,6-dichlorotoluene in the butanol/n-hexane solvent mixture in the reaction vessel.
-
Add the copper chloride catalyst and stir the mixture.
-
Under light irradiation, bubble chlorine gas through the solution.
-
Maintain the reaction temperature between 90-120°C for approximately 4.5 hours.
-
After the reaction, wash the reaction mixture with water and then with a mild alkaline solution.
-
Distill off the solvent.
-
Obtain the final product by cooling crystallization and filtration.
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent PTC-mediated cyanation.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Caption: The mechanism of phase transfer catalysis for the cyanation of this compound.
References
Troubleshooting low yields in nucleophilic substitution with 2,6-Dichlorobenzyl chloride
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 2,6-dichlorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields in my nucleophilic substitution reaction with this compound?
A1: Low yields with this compound are frequently due to significant steric hindrance. The two chlorine atoms in the ortho positions (positions 2 and 6) on the benzene (B151609) ring physically obstruct the incoming nucleophile from attacking the benzylic carbon. This steric crowding dramatically slows down the rate of the desired Sₙ2 reaction.[1][2][3][4][5]
Q2: Could the reaction be proceeding through an Sₙ1 mechanism instead?
A2: While the benzylic carbocation is stabilized by the benzene ring, the presence of electron-withdrawing chlorine atoms can destabilize the carbocation, making an Sₙ1 pathway less favorable than for other benzyl (B1604629) chlorides.[6] However, under conditions that favor Sₙ1 reactions (e.g., polar protic solvents, weakly basic nucleophiles), it might compete with the slow Sₙ2 reaction, potentially leading to a mixture of products and low yields of the desired substituted product.
Q3: What are the most common side reactions observed with this compound?
A3: Besides the unreacted starting material, common side reactions include elimination (E2) to form a stilbene (B7821643) derivative, especially with a strong, sterically hindered base. Another possibility is the formation of a dibenzyl ether if the nucleophile is an alcohol or if water is present, particularly under conditions that might favor an Sₙ1 pathway.[7]
Q4: How does my choice of nucleophile impact the reaction yield?
A4: The nucleophile's strength and size are critical. Strong, small nucleophiles are more effective at overcoming the steric hindrance of this compound.[2][8][9] Bulky nucleophiles will exacerbate the steric clash, leading to significantly lower reaction rates and yields.[4]
Q5: Can the solvent choice make a significant difference in the yield?
A5: Yes, the solvent plays a crucial role. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[2][8][10] Using polar protic solvents (like water, ethanol, or methanol) can solvate the nucleophile, reducing its effectiveness and potentially promoting a competing Sₙ1 pathway.[8]
Troubleshooting Guide
Problem: Low or No Conversion of this compound
This is the most common issue and is often multifaceted. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low conversion of this compound.
Detailed Troubleshooting Steps
-
Evaluate the Nucleophile:
-
Issue: The nucleophile may be too bulky or not sufficiently reactive to overcome the steric barrier.
-
Solution: Switch to a smaller, more potent nucleophile. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are strong, compact nucleophiles. If using an amine, primary amines are generally more reactive than secondary amines.
-
Pro-Tip: If you need to introduce a larger functional group, consider a two-step approach using a small nucleophile first, followed by further functionalization.
-
-
Optimize Reaction Conditions:
-
Solvent:
-
Temperature:
-
Issue: The reaction may be too slow at room temperature due to the high activation energy caused by steric hindrance.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions like elimination.
-
-
Catalysis:
-
Issue: For reactions with anionic nucleophiles in a two-phase system (e.g., solid-liquid), the reaction rate can be limited by the low solubility of the nucleophilic salt in the organic solvent.
-
Solution: Introduce a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). A PTC can help shuttle the nucleophile from the solid or aqueous phase into the organic phase, accelerating the reaction.[11][12]
-
-
-
Identify and Mitigate Side Reactions:
-
Issue: Formation of an elimination product or a dibenzyl ether.
-
Solution:
-
To minimize elimination , use a less basic nucleophile if possible and avoid excessively high temperatures.
-
To prevent ether formation , ensure that all reagents and the solvent are anhydrous. Using molecular sieves can help remove trace amounts of water.
-
-
Data Summary Tables
Table 1: Effect of Nucleophile on Reaction Yield
| Nucleophile | Steric Profile | Typical Conditions | Expected Yield | Reference |
| Sodium Azide (NaN₃) | Small, Linear | DMF, 50-70 °C | Good to Excellent | General Sₙ2 |
| Potassium Cyanide (KCN) | Small, Linear | EtOH/H₂O, Reflux, PTC | Moderate to Good | [11] |
| Sodium Acetate (NaOAc) | Small, Planar | Acetic Acid, PTC, 100 °C | Moderate | [12] |
| Diethylamine | Bulky, Secondary | Aprotic Solvent, Heat | Very Low to None | General Sₙ2 |
| Sodium tert-butoxide | Very Bulky, Strong Base | THF, Room Temp | Low (Elimination likely) | [4] |
Yields are qualitative estimates based on general principles of Sₙ2 reactions and may vary based on specific reaction conditions.
Table 2: Influence of Solvent on Sₙ2 Reaction Rate
| Solvent | Solvent Class | Effect on Nucleophile | Relative Rate |
| Dimethylformamide (DMF) | Polar Aprotic | Enhances reactivity | Very Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Enhances reactivity | Very Fast |
| Acetone | Polar Aprotic | Enhances reactivity | Fast |
| Ethanol | Polar Protic | Solvates and hinders | Slow |
| Water | Polar Protic | Solvates and hinders | Very Slow |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phase-Transfer Catalyst
This protocol is a generalized procedure for reacting an anionic nucleophile with this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the nucleophilic salt (1.2 - 1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 - 0.1 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile) to the flask.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Substitution with an Amine Nucleophile
-
Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the amine nucleophile (1.5 - 2.0 eq) in a polar aprotic solvent like DMF or NMP.
-
Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) to act as an HCl scavenger.[13]
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to a higher temperature (e.g., 80-120 °C) and stir.
-
Monitoring & Work-up: Follow steps 4-6 from Protocol 1 for monitoring, work-up, and purification.
Mechanistic Pathway Visualization
Caption: Sₙ2 reaction pathway for this compound highlighting steric hindrance.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted 2,6-Dichlorobenzyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,6-dichlorobenzyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound?
A1: The primary methods for removing unreacted this compound depend on the stability and properties of your desired product. The most common techniques include:
-
Aqueous Workup: Washing the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to hydrolyze the benzyl (B1604629) chloride to the more water-soluble 2,6-dichlorobenzyl alcohol.[1]
-
Chemical Quenching: Reacting the excess this compound with a nucleophilic scavenger to convert it into a derivative that is easier to separate.
-
Distillation: For thermally stable products with a significantly different boiling point from this compound, vacuum distillation is an effective method.[2]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, leaving the unreacted benzyl chloride and other impurities in the mother liquor.
-
Chromatography: Column chromatography can be used to separate this compound from the product, especially when there is a polarity difference.
Q2: What are the potential side products I should be aware of when working with this compound?
A2: Side reactions can introduce impurities into your reaction mixture. Common side products include:
-
2,6-Dichlorobenzyl alcohol: Formed from the hydrolysis of this compound if water is present in the reaction mixture or during workup.[1]
-
Over-chlorinated species: Such as 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride, which may be present as impurities in the starting material.[3]
-
Ring-chlorinated byproducts: Although less common under typical conditions, further chlorination on the aromatic ring can occur.[3]
Q3: How can I monitor the removal of this compound?
A3: The progress of the removal can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the product and the presence of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): An effective method for both qualitative and quantitative analysis of the reaction mixture.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Action |
| Persistent this compound in Product after Aqueous Workup | Incomplete hydrolysis due to insufficient reaction time, low temperature, or weak base. | Increase the stirring time with the aqueous base. Consider using a slightly stronger base if your product is stable. Ensure efficient mixing between the organic and aqueous phases. |
| Product Decomposition on Silica (B1680970) Gel Column | The desired product may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating the column with an eluent containing a small amount of a non-nucleophilic base like triethylamine.[4] Alternatively, consider using a different stationary phase such as alumina.[4] |
| Co-elution of Product and this compound during Chromatography | The polarity of the product and the starting material are too similar for the chosen solvent system. | Optimize the eluent system by trying different solvent mixtures with varying polarities. Consider converting the unreacted this compound to a more polar derivative via quenching before chromatography. |
| Low Yield After Purification | Product loss during multiple extraction or washing steps. Product may be volatile and lost during solvent removal. | Minimize the number of extraction and washing steps where possible. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product.[4] |
Data Presentation
Physical and Solubility Properties of this compound
| Property | Value |
| CAS Number | 2014-83-7[5] |
| Molecular Formula | C₇H₅Cl₃[5] |
| Molecular Weight | 195.47 g/mol |
| Appearance | White to light yellow crystalline solid[6] |
| Melting Point | 36-39 °C[5][7] |
| Boiling Point | 117-119 °C at 14 mmHg[5][7], 119 °C at 10 mmHg |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in methanol (B129727) (0.1 g/mL, clear)[7][8], isooctane[9], toluene, and other common non-polar organic solvents. |
Comparison of Removal Methods (Qualitative)
| Method | Principle | Advantages | Disadvantages |
| Aqueous Workup | Hydrolysis to the alcohol | Simple, inexpensive | May not be complete, can be slow |
| Chemical Quenching | Conversion to a derivative | Can be highly efficient and selective | Requires an additional reagent, byproduct removal |
| Vacuum Distillation | Separation based on boiling point | Effective for large scales, high purity | Product must be thermally stable |
| Recrystallization | Purification from a saturated solution | Can yield very pure product | Product must be a solid, potential for yield loss |
| Chromatography | Separation based on polarity | High resolution, applicable to many compounds | Can be time-consuming and require large solvent volumes |
Experimental Protocols
Protocol 1: Removal by Aqueous Basic Wash (Hydrolysis)
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter and concentrate the organic layer to obtain the crude product, now depleted of this compound.
-
Protocol 2: Removal by Chemical Quenching with Aqueous Ammonia (B1221849)
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of this compound.[1]
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent if the reaction was not already in one.
-
Wash the organic layer with water, followed by a dilute acid wash (e.g., 1M HCl) to remove the formed benzylamine (B48309) derivative.
-
Wash again with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Protocol 3: Purification by Vacuum Distillation
-
Procedure:
-
Ensure the crude product is free of water and acidic impurities by performing a preliminary aqueous wash as described in Protocol 1.
-
Set up a vacuum distillation apparatus with a fractionating column appropriate for the boiling point difference between the product and this compound.
-
Slowly reduce the pressure to the desired level (e.g., 10-14 mmHg).
-
Begin heating the distillation flask gently.
-
Collect the fraction corresponding to the boiling point of this compound (approx. 117-119 °C at 14 mmHg) as the forerun.[5][7]
-
Change the receiving flask and collect the desired product at its corresponding boiling point.
-
Protocol 4: Purification by Recrystallization
-
Procedure:
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent in which this compound is also soluble.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the desired product.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
The unreacted this compound will remain in the filtrate (mother liquor).
-
Mandatory Visualization
Caption: Decision workflow for selecting a suitable method for the removal of unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 2014-83-7 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. esslabshop.com [esslabshop.com]
Stability of 2,6-Dichlorobenzyl chloride in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-Dichlorobenzyl chloride in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is solvolysis, a reaction with the solvent. In the presence of nucleophilic solvents, such as water, alcohols, or amines, the benzylic chloride is displaced. When the solvent is water, the reaction is specifically termed hydrolysis, resulting in the formation of 2,6-Dichlorobenzyl alcohol. In alcoholic solvents, the corresponding ether is formed. These reactions are typically nucleophilic substitution reactions (SN1 or SN2).
Q2: How stable is this compound in aqueous solvent systems?
Q3: How does solvent polarity affect the stability of this compound?
Solvent polarity plays a crucial role in the stability of this compound. Polar protic solvents, such as water and alcohols, can facilitate the solvolysis reaction by stabilizing the transition state and solvating the leaving group (chloride ion). Therefore, this compound is expected to be less stable in polar protic solvents. In polar aprotic solvents (e.g., acetonitrile (B52724), DMSO, DMF), the rate of solvolysis is generally slower. Non-polar aprotic solvents (e.g., hexane, toluene) are the most suitable for storing this compound, as they do not significantly promote its degradation.
Q4: Are there any specific catalysts that can accelerate the degradation of this compound?
Yes, Lewis acids and strong nucleophiles can catalyze the degradation of this compound. Lewis acids can coordinate to the chlorine atom, making it a better leaving group and thus accelerating the rate of nucleophilic substitution. Strong nucleophiles will directly attack the benzylic carbon, leading to a faster displacement of the chloride ion.
Troubleshooting Guide
Issue: I am observing rapid degradation of my this compound standard solution.
-
Possible Cause 1: Inappropriate Solvent System.
-
Troubleshooting: Verify that the solvent used is a non-polar aprotic solvent (e.g., hexane, anhydrous toluene) or a polar aprotic solvent (e.g., anhydrous acetonitrile) if required for solubility. Avoid using protic solvents like water, methanol, or ethanol (B145695) for stock solutions that need to be stored.
-
-
Possible Cause 2: Presence of Moisture.
-
Troubleshooting: Ensure that the solvent used is anhydrous and that the storage container is properly sealed to prevent the ingress of atmospheric moisture. Water will lead to hydrolysis.
-
-
Possible Cause 3: Incompatible Storage Conditions.
-
Troubleshooting: Store solutions of this compound in a cool, dark place. Elevated temperatures can increase the rate of degradation. Protect from light to prevent potential photolytic degradation.
-
Issue: My reaction involving this compound is giving low yields of the desired product and a significant amount of a byproduct, 2,6-Dichlorobenzyl alcohol.
-
Possible Cause: Competitive Hydrolysis.
-
Troubleshooting: This indicates that water is present in your reaction mixture and is competing with your desired nucleophile. Ensure all reactants and the solvent are thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Quantitative Stability Data
While specific experimental data for the stability of this compound is limited, the following table provides an estimated overview of its relative stability in different solvent classes based on general principles of solvolysis of substituted benzyl (B1604629) chlorides.
| Solvent Class | Representative Solvents | Expected Stability | Primary Degradation Product(s) |
| Non-polar Aprotic | Hexane, Toluene | High | Minimal degradation |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate | Slow solvolysis products |
| Polar Protic | Water, Methanol, Ethanol | Low | 2,6-Dichlorobenzyl alcohol, 2,6-Dichlorobenzyl methyl ether, 2,6-Dichlorobenzyl ethyl ether, respectively |
Experimental Protocols
Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solvent system.
1. Materials and Reagents:
-
This compound (high purity)
-
Solvent system to be tested (e.g., acetonitrile/water mixture)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standards for potential degradation products (e.g., 2,6-Dichlorobenzyl alcohol)
-
HPLC system with a UV detector
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable, non-reactive solvent like anhydrous acetonitrile.
-
From the stock solution, prepare working solutions at a known concentration (e.g., 100 µg/mL) in the solvent system under investigation.
3. Stability Study Conditions:
-
Store the working solutions under controlled conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution for HPLC analysis.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 220 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the degradation rate constant (k) and the half-life (t1/2) of this compound in the tested solvent system.
Visualizations
Caption: Solvolysis degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound.
Validation & Comparative
Navigating Benzylation: A Guide to Alternatives for 2,6-Dichlorobenzyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate benzylating agent is a critical decision that can significantly influence the outcome of a synthetic strategy. 2,6-Dichlorobenzyl chloride, a common reagent for introducing the 2,6-dichlorobenzyl group, offers stability but can exhibit sluggish reactivity. This guide provides a comprehensive comparison of alternative benzylating agents, offering insights into their reactivity, substrate scope, and optimal reaction conditions, supported by experimental data to inform your selection process.
The introduction of a benzyl (B1604629) group is a fundamental transformation in organic synthesis, often employed to protect hydroxyl and amino functionalities or to construct complex molecular architectures in the development of new therapeutic agents.[1][2] While this compound is a widely used reagent for this purpose, its performance may not be optimal for all substrates or reaction conditions.[3][4] This comparison guide explores a range of alternative benzylating agents, each with unique properties that may be advantageous for specific synthetic challenges.
Comparative Analysis of Benzylating Agents
The choice of a benzylating agent is governed by a balance of reactivity, stability, selectivity, and cost. While benzyl chlorides are often favored for their stability and affordability, more reactive alternatives can offer milder reaction conditions and improved yields, particularly with less nucleophilic substrates.[5]
| Benzylating Agent | Leaving Group | Relative Reactivity | Key Advantages | Typical Reaction Conditions |
| This compound | Chloride | Moderate | Cost-effective, stable. | Higher temperatures, longer reaction times. |
| Benzyl bromide | Bromide | High | More reactive than benzyl chloride. | Milder conditions than benzyl chloride. |
| Benzyl tosylate | Tosylate | Very High | Excellent leaving group, mild conditions.[5] | Low temperatures, shorter reaction times.[5] |
| p-Methoxybenzyl (PMB) chloride | Chloride | High | Electron-donating group enhances reactivity, PMB group can be cleaved selectively.[6] | Milder conditions than unsubstituted benzyl chloride. |
| Benzyl trichloroacetimidate | Trichloroacetamide | High | Mild, acid-catalyzed conditions suitable for sensitive substrates.[7][8] | Catalytic acid (e.g., TfOH, TMSOTf).[7] |
Performance Data for Benzylating Agents
The following table summarizes representative yields for O- and N-benzylation reactions using various benzylating agents. It is important to note that direct side-by-side comparative data under identical conditions is limited in the literature; however, the provided data serves as a benchmark for their general performance.
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Benzimidazole | NaH | THF | rt | 0.5 | 87[9] |
| Benzyl tosylate | Phenol | K₂CO₃ | DMF | 80 | 4-12 | High (not specified)[10] |
| Benzyl trichloroacetimidate | 3-Hydroxymethyl-2-methyl cyclopentanone | TfOH (cat.) | Not specified | Not specified | Not specified | 60[7] |
| Benzyl trichloroacetimidate | Tertiary cyclopropanol | TMS-OTf (cat.) | Not specified | Not specified | Not specified | 39[7] |
| This compound (in synthesis) | 2,6-Dichlorotoluene (chlorination) | UV light | Neat | 180 | - | 61[11] |
Experimental Protocols
General Procedure for O-Benzylation of an Alcohol
This protocol provides a general framework for the O-benzylation of an alcohol using a benzyl halide. The specific conditions, such as temperature and reaction time, should be optimized based on the reactivity of the chosen benzylating agent and the substrate.
Materials:
-
Alcohol (1.0 equiv)
-
Benzylating agent (e.g., this compound, benzyl bromide) (1.1-1.5 equiv)
-
Base (e.g., NaH, K₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, CH₃CN)
-
Quenching solution (e.g., water, saturated NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add the benzylating agent dropwise to the reaction mixture.
-
The reaction is then stirred at an appropriate temperature (ranging from room temperature to reflux) until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at 0 °C.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzyl ether.
Synthesis of this compound from 2,6-Dichlorotoluene
This protocol describes the synthesis of this compound, a precursor for various applications.[11]
Reactants:
-
2,6-Dichlorotoluene
-
Chlorine gas
Conditions:
-
The reaction is conducted at 180°C under UV irradiation.
-
Chlorine gas is bubbled through the molten 2,6-dichlorotoluene.
Work-up:
-
The product is purified by vacuum distillation.
Yield:
-
Approximately 61%.[11]
Logical Workflow for Benzylating Agent Selection
The selection of an appropriate benzylating agent can be guided by a systematic evaluation of the substrate's properties and the desired reaction outcome.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Substituent Effects on SN2 Reactivity: A Comparative Guide for Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of complex molecules. For substrates such as benzyl (B1604629) chlorides, the reactivity at the benzylic carbon is exquisitely sensitive to the nature of substituents on the aromatic ring. This guide provides an objective comparison of the SN2 reactivity of various para-substituted benzyl chlorides, supported by experimental kinetic data, to aid in the selection of substrates and the prediction of reaction outcomes in research and development.
The Benzylic Effect in SN2 Reactions
Benzyl halides are notably more reactive in SN2 reactions than their simple alkyl halide counterparts. This "benzylic effect" arises from the stabilization of the SN2 transition state through conjugation with the adjacent π-system of the benzene (B151609) ring. In the transition state, the p-orbital on the central carbon atom, which is partially bonded to both the incoming nucleophile and the outgoing leaving group, can overlap with the π-orbitals of the ring. This delocalization of electron density lowers the activation energy of the reaction, thereby increasing its rate.
Substituents on the aromatic ring can further modulate this effect. By either donating or withdrawing electron density, they alter the stability of the electron-rich, pentacoordinate transition state, leading to significant variations in reaction rates.
Quantitative Comparison of Reactivity
The effect of para-substituents on the SN2 reactivity of benzyl chloride has been quantified through kinetic studies. A notable example is the reaction with the thiophenoxide ion in a methanol (B129727) solvent system. The second-order rate constants for this reaction demonstrate a distinct trend that is not a simple linear correlation with the electronic properties of the substituent.
Below is a summary of experimental data for the reaction of various para-substituted benzyl chlorides with thiophenoxide ion.
| Substituent (Y) | Second-Order Rate Constant (k) at 20°C (M⁻¹s⁻¹) | Relative Rate (kY / kH) |
| p-OCH₃ | 9.80 x 10⁻⁴ | 1.45 |
| p-CH₃ | 8.16 x 10⁻⁴ | 1.21 |
| p-H | 6.75 x 10⁻⁴ | 1.00 |
| p-Cl | 8.57 x 10⁻⁴ | 1.27 |
| p-NO₂ | 12.6 x 10⁻⁴ | 1.87 |
Data sourced from kinetic studies of SN2 reactions between para-substituted benzyl chlorides and thiophenoxide ion.[1]
Interestingly, the data reveals that both electron-donating groups (like -OCH₃ and -CH₃) and electron-withdrawing groups (like -Cl and -NO₂) accelerate the reaction relative to the unsubstituted benzyl chloride. This behavior results in a characteristic U-shaped or concave Hammett plot, which is often observed for SN2 reactions at the benzylic position.[1]
Interpreting the Reactivity Trends
The observed U-shaped reactivity trend can be explained by considering the nuanced electronic demands of the SN2 transition state.
-
Electron-Withdrawing Groups (EWGs): Substituents like p-NO₂ significantly increase the reaction rate. The SN2 transition state has a considerable buildup of negative charge, distributed across the nucleophile, the central carbon, and the leaving group. Potent EWGs can effectively stabilize this electron-rich transition state through inductive and resonance effects, thereby lowering the activation energy and accelerating the reaction.[1]
-
Electron-Donating Groups (EDGs): The rate enhancement by EDGs like p-OCH₃ is less intuitive for an SN2 reaction but is a well-documented phenomenon for benzylic systems. This acceleration suggests that the transition state also possesses some carbocation-like character at the benzylic carbon. EDGs can stabilize this partial positive charge through resonance, which also contributes to lowering the overall energy of the transition state. The mechanism remains concerted (SN2), but the transition state structure is influenced by factors that would stabilize a full carbocation.
The diagram below illustrates the dual nature of the electronic effects on the SN2 transition state of a substituted benzyl chloride.
Caption: Substituent influence on the SN2 transition state of benzyl chloride.
Experimental Protocols
The kinetic data presented in this guide was obtained through rigorous experimental procedures. The following is a representative protocol for determining the second-order rate constants for the reaction between para-substituted benzyl chlorides and a nucleophile.
Objective: To measure the rate of reaction between a para-substituted benzyl chloride and sodium thiophenoxide in methanol.
Materials:
-
Para-substituted benzyl chloride (e.g., p-nitrobenzyl chloride)
-
Thiophenol
-
Sodium methoxide (B1231860) solution in methanol (standardized)
-
Anhydrous methanol (solvent)
-
UV-Vis Spectrophotometer
-
Constant temperature bath
Procedure:
-
Preparation of Nucleophile Solution: A solution of sodium thiophenoxide is prepared in situ by reacting a known amount of thiophenol with a standardized solution of sodium methoxide in anhydrous methanol.
-
Reaction Initiation: The reaction is initiated by mixing equal volumes of the thermostated solutions of the para-substituted benzyl chloride and the sodium thiophenoxide in methanol. The reactions are typically run under pseudo-first-order conditions with the nucleophile in large excess.
-
Kinetic Monitoring: The progress of the reaction is followed by monitoring the change in absorbance of the reaction mixture over time using a UV-Vis spectrophotometer.[1] The wavelength is chosen to correspond to a maximum absorbance of the thiophenoxide ion, which is consumed during the reaction.
-
Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at infinite time.
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the initial concentration of the reactant not in excess (the benzyl chloride).
-
Control and Reproducibility: All kinetic runs are performed in triplicate at a constant temperature (e.g., 20.0°C) to ensure reproducibility.[1] Good second-order kinetics are typically observed for over three half-lives.[1]
Conclusion
The SN2 reactivity of substituted benzyl chlorides is governed by a complex interplay of electronic factors. Unlike simple alkyl halides, both electron-donating and electron-withdrawing substituents at the para position can accelerate the reaction, a phenomenon captured by a U-shaped Hammett plot. Electron-withdrawing groups stabilize the overall negative charge of the SN2 transition state, while electron-donating groups stabilize its partial carbocation character at the benzylic carbon. This detailed understanding, supported by quantitative kinetic data, is crucial for professionals in chemical research and drug development for designing efficient synthetic routes and predicting reaction outcomes.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichlorobenzyl Chloride
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 2,6-Dichlorobenzyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key performance indicators of various methods, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[1] Ensuring the purity and controlling the levels of this compound in final products and environmental samples is critical. Validated analytical methods are essential for accurate quantification and quality control. This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of chlorinated organic compounds.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of quantitative data from validated methods for benzyl (B1604629) chloride and related compounds, which can serve as a benchmark for methods applied to this compound.
| Parameter | HPLC-UV | GC-MS | Alternative HPLC Method |
| Analyte | Benzyl chloride | Benzyl chloride | Benzyl halides |
| Matrix | Posaconazole Drug Substance | Food (Fat/Oil and Chicken) | Drug Substances |
| Linearity Range | 0.1 - 0.75 µg/mL[2] | 1 - 40 mg/kg[3] | Not Specified |
| Correlation Coefficient (R²) | > 0.999[2] | > 0.99[3] | Not Specified |
| Limit of Detection (LOD) | 3 ppm[2] | 0.04 - 0.17 mg/kg[3] | Not Specified |
| Limit of Quantitation (LOQ) | 10 ppm[2] | 0.13 - 0.52 mg/kg[3] | 7 - 22.5 µg/g[4] |
| Precision (RSD%) | 0.16 - 0.50%[2] | 0.10 - 1.17%[3] | Not Specified |
| Accuracy/Recovery | 97.5 - 99.7%[2] | 86.91 - 111.77%[3] | Not Specified |
Detailed Experimental Protocols
The following are detailed methodologies for HPLC-UV and GC-MS analysis, adapted for this compound based on established methods for similar compounds.
HPLC-UV Method for this compound
This method is adapted from a validated procedure for benzyl chloride in a pharmaceutical substance.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters X-Bridge C18 (250 x 4.6 mm, 3.5 µm) or equivalent.[2]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (Analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: 10mM Ammonium acetate (pH 5.5).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Run Time: Approximately 15 minutes (retention time for benzyl chloride was 13.7 min).[2]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to achieve a concentration within the expected linear range.
-
Sample Solution: Dissolve the sample containing this compound in the diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations and plot a calibration curve of peak area versus concentration.
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Determine the recovery of a known amount of spiked standard in a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
GC-MS Method for this compound
This protocol is based on a static headspace GC-MS method for benzyl chloride in food matrices.[3]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-1 GC column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[3]
Reagents and Materials:
-
Helium (carrier gas)
-
This compound reference standard
-
Internal Standard (e.g., this compound-d5, if available)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 2.4 mL/min.[3]
-
Injection Mode: Splitless at 240°C.[3]
-
Oven Temperature Program: Hold at 60°C for 1 min, ramp to 90°C at 8°C/min, then ramp to 240°C at 15°C/min and hold for 8 min.[3]
-
Ion Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Mass Spectrometry: Monitor for characteristic ions of this compound. Based on its structure, the molecular ion peak would be expected at m/z 194, with other significant fragments likely at m/z 159 and 161 due to the loss of chlorine and the isotopic pattern of chlorine.[5][6]
Sample Preparation:
-
For solid samples, an extraction step (e.g., ultrasonication) with a suitable solvent may be necessary.[3]
-
For liquid samples, a direct injection or headspace analysis can be performed.
Validation Parameters to be Assessed:
-
Similar to the HPLC method, assess specificity, linearity, precision, accuracy, LOD, and LOQ.
Visualizing Method Validation and Selection
To further aid researchers, the following diagrams illustrate the workflow for analytical method validation and a decision-making process for selecting the most suitable method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. jocpr.com [jocpr.com]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 5. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2,6-Dichlorobenzyl Chloride and 2,4-Dichlorobenzyl Chloride for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic route. Dichlorobenzyl chlorides, as versatile electrophilic building blocks, are crucial intermediates in the preparation of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. While structurally similar, the isomeric positioning of chlorine atoms on the aromatic ring of 2,6-Dichlorobenzyl chloride and 2,4-Dichlorobenzyl chloride imparts distinct physicochemical properties and reactivity profiles. This guide provides a comprehensive, data-driven comparison to inform the strategic selection of these isomers in research and development.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the substitution pattern of the chlorine atoms on the benzene (B151609) ring leads to notable variations in the physical characteristics of this compound and 2,4-Dichlorobenzyl chloride. These properties are summarized in the table below.
| Property | This compound | 2,4-Dichlorobenzyl chloride |
| CAS Number | 2014-83-7 | 94-99-5 |
| Molecular Formula | C₇H₅Cl₃ | C₇H₅Cl₃ |
| Molecular Weight | 195.47 g/mol | 195.47 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| Melting Point | 36-39 °C | -2.6 °C |
| Boiling Point | 117-119 °C at 14 mmHg | 248 °C |
The higher melting point of the 2,6-isomer can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice.
Comparative Reactivity: The Impact of Steric Hindrance
The primary differentiator in the chemical behavior of these two isomers is their reactivity in nucleophilic substitution reactions, which is predominantly influenced by steric hindrance around the benzylic carbon.
This compound possesses two chlorine atoms in the ortho positions relative to the chloromethyl group. This arrangement creates significant steric bulk, which impedes the approach of nucleophiles. Consequently, nucleophilic substitution reactions involving the 2,6-isomer are generally slower. This reduced reactivity can be advantageous in certain synthetic contexts where greater selectivity is desired, or where the reaction needs to be tempered.
2,4-Dichlorobenzyl chloride , with only one chlorine atom in the ortho position, presents a less sterically hindered environment at the benzylic carbon. This allows for more facile access by nucleophiles, resulting in a higher rate of nucleophilic substitution compared to its 2,6-counterpart. This enhanced reactivity makes it a preferred reagent when rapid and efficient substitution is the primary objective.
Experimental Protocols: A Framework for Reactivity Assessment
To quantitatively assess the differential reactivity of these isomers, a standardized experimental protocol for a comparative kinetics study is proposed. This protocol outlines a method for monitoring the progress of a nucleophilic substitution reaction with a model nucleophile, such as iodide ion.
Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
-
Materials: this compound, 2,4-Dichlorobenzyl chloride, sodium iodide, anhydrous acetone (B3395972), standardized sodium thiosulfate (B1220275) solution, starch indicator.
-
Reaction Setup: Prepare equimolar solutions of each dichlorobenzyl chloride isomer and sodium iodide in anhydrous acetone in separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 25°C).
-
Initiation: At time zero, mix the dichlorobenzyl chloride and sodium iodide solutions for each isomer.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a known excess of a solution that will not interfere with the subsequent titration (e.g., a mixture of diethyl ether and water).
-
Quantification: The amount of unreacted iodide in the quenched aliquots is determined by titration with a standardized solution of sodium thiosulfate, using a starch indicator to detect the endpoint.
-
Data Analysis: The concentration of the dichlorobenzyl chloride remaining at each time point is calculated from the titration data. A plot of the natural logarithm of the dichlorobenzyl chloride concentration versus time will yield a straight line for a pseudo-first-order reaction, the slope of which is the negative of the rate constant (k). The rate constants for the two isomers can then be directly compared.
Applications in Drug Synthesis: Case Studies
The distinct reactivity profiles of this compound and 2,4-Dichlorobenzyl chloride have led to their specific applications in the synthesis of important pharmaceutical agents.
Clonidine Synthesis: this compound is a key precursor in the synthesis of Clonidine, an alpha-2 adrenergic agonist used to treat high blood pressure and other conditions. The synthesis involves the reaction of 2,6-dichloroaniline (B118687) with an appropriate reagent to form an intermediate that is then cyclized. While this compound itself is not directly used in the most common synthetic routes, its precursor, 2,6-dichloroaniline, highlights the importance of this substitution pattern in accessing the final drug molecule.
Miconazole (B906) Synthesis: 2,4-Dichlorobenzyl chloride is a crucial building block in the synthesis of Miconazole, a widely used antifungal medication.[1][2][3] The synthesis typically involves the N-alkylation of imidazole (B134444) with 2,4-dichloro-α-chloroacetophenone, followed by reduction and subsequent O-alkylation with 2,4-Dichlorobenzyl chloride.[1][2][3]
Visualizing Synthetic Pathways and Selection Logic
To further elucidate the roles of these isomers, the following diagrams illustrate their application in drug synthesis and a logical workflow for their selection.
Caption: Simplified synthetic origin of Clonidine from a 2,6-dichloro-substituted precursor.
Caption: Role of 2,4-Dichlorobenzyl chloride in the synthesis of Miconazole.
Caption: Decision workflow for selecting between 2,4- and this compound.
Conclusion
The selection between this compound and 2,4-Dichlorobenzyl chloride is a critical decision in synthetic design that hinges on the desired balance between reactivity and steric considerations. For applications requiring rapid and efficient nucleophilic substitution, the less sterically hindered 2,4-Dichlorobenzyl chloride is the superior choice. Conversely, when a more controlled reaction is necessary, or when steric bulk can be leveraged to achieve greater selectivity, This compound presents a valuable alternative. A thorough understanding of these nuances allows researchers and drug development professionals to optimize their synthetic strategies, leading to improved yields, purity, and overall efficiency.
References
The Enduring Benzyl Group: A Comparative Guide to Dichlorobenzyl Derivatives for Robust Chemical Protection
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic route. The benzyl (B1604629) group and its derivatives have long been mainstays in the chemist's toolbox for the protection of alcohols, amines, and other functional groups. This guide provides an objective comparison of the efficacy of 2,6-dichlorobenzyl chloride as a protecting group against its parent compound, benzyl chloride, and other chlorinated and methoxy-substituted analogues, supported by available experimental data and detailed methodologies.
The ideal protecting group should be easily introduced and removed in high yields, while remaining inert to a wide range of reaction conditions. Benzyl ethers and carbamates are valued for their general stability. However, the nuanced reactivity offered by substituted benzyl derivatives allows for a greater degree of control and orthogonality in complex synthetic strategies. This comparison will focus on benzyl chloride, 4-methoxybenzyl chloride (PMB-Cl), 2,4-dichlorobenzyl chloride, and this compound, evaluating their relative stabilities and cleavage conditions.
Comparative Stability and Cleavage Data
The stability of a benzyl-type protecting group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) group in PMB, render the protecting group more labile to acidic and oxidative cleavage. Conversely, electron-withdrawing groups, like chlorine atoms, increase the stability of the protecting group, particularly towards acid-mediated removal.
| Protecting Group | Abbreviation | Key Stability Characteristics | Common Cleavage Conditions |
| Benzyl | Bn | Generally stable to acidic and basic conditions.[1] | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (e.g., HBr, BCl₃).[1] |
| 4-Methoxybenzyl | PMB | Labile to mild acidic and oxidative conditions.[1] | Oxidative (DDQ, CAN); Mild Acids (TFA).[1][2] |
| 2,4-Dichlorobenzyl | DCB | Increased stability to acidic conditions compared to Bn. | Stronger acidic conditions; Hydrogenolysis. |
| 2,6-Dichlorobenzyl | DCB | Highly stable to acidic conditions, including 50% TFA.[3] | Strongest Acids (e.g., HF); Hydrogenolysis.[3] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation in a synthetic workflow.
Protection of a Primary Alcohol
Objective: To form a benzyl ether from a primary alcohol.
Generic Protocol (Williamson Ether Synthesis):
-
Dissolve the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Add a strong base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Add the corresponding benzyl chloride derivative (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or methanol (B129727) at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection of Benzyl Ethers
Protocol 1: Catalytic Hydrogenolysis (for Bn, PMB, DCB)
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Oxidative Cleavage (for PMB)
-
Dissolve the PMB-protected compound in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1-1.5 equiv) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Protocol 3: Acidic Cleavage (for 2,6-Dichlorobenzyl in Peptide Synthesis)
Note: This is a harsh method typically used in the final step of solid-phase peptide synthesis.
-
Treat the peptide resin-bound substrate containing the 2,6-dichlorobenzyl protected amino acid (e.g., Tyrosine) with anhydrous hydrogen fluoride (B91410) (HF).[3]
-
Include appropriate scavengers (e.g., anisole) to trap the liberated carbocations.
-
After the reaction, remove the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and purify by HPLC.
Signaling Pathways and Experimental Workflows
The strategic use of these protecting groups is often visualized in synthetic pathways and experimental workflows.
Caption: General workflow for protection and deprotection in a multi-step synthesis.
The choice of a specific benzyl derivative depends on the desired level of stability and the compatibility of its cleavage conditions with other functional groups present in the molecule. This orthogonality is a key concept in complex syntheses.
Caption: Orthogonal deprotection strategies for different benzyl-based protecting groups.
Conclusion
The selection of a benzyl-type protecting group is a strategic decision based on the required stability and the desired deprotection method. While the standard benzyl group offers a good balance of stability and ease of removal, its substituted derivatives provide a broader spectrum of reactivity. The 4-methoxybenzyl group is ideal for situations requiring mild oxidative or acidic deprotection. In contrast, the 2,6-dichlorobenzyl group offers exceptional stability, particularly towards acidic conditions, making it a valuable tool for the protection of functional groups that need to endure harsh reagents in later synthetic steps, as demonstrated in solid-phase peptide synthesis. The 2,4-dichlorobenzyl group provides an intermediate level of stability. By understanding the distinct properties of each derivative, researchers can design more efficient and robust synthetic routes for the development of complex molecules.
References
Comparative Kinetic Analysis of Reactions Involving 2,6-Dichlorobenzyl Chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic behavior of 2,6-dichlorobenzyl chloride in nucleophilic substitution reactions. This report provides a comparative analysis of its reactivity with alternative substituted benzyl (B1604629) chlorides, supported by experimental data and detailed methodologies.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed in the introduction of the 2,6-dichlorobenzyl moiety in the development of new pharmaceutical agents and other fine chemicals. The reactivity of this substrate is critically influenced by the presence of two chlorine atoms in the ortho positions of the benzene (B151609) ring. These substituents exert significant steric and electronic effects that modulate the kinetics and mechanism of nucleophilic substitution reactions. Understanding these effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a comparative overview of the kinetic studies of reactions involving this compound and other substituted benzyl chlorides, focusing on solvolysis and other nucleophilic substitution reactions.
Comparative Analysis of Solvolysis Kinetics
Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a fundamental process for evaluating the reactivity of benzyl halides. The rate of solvolysis is highly sensitive to the electronic and steric nature of substituents on the aromatic ring, which can influence the stability of the carbocation intermediate in an S(_N)1 pathway or the transition state in an S(_N)2 pathway.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile (B52724)/Water at 25°C
| Substituent | k(_\text{solv}) (s
| Relative Rate |
| 4-Methoxy | 2.2 | 2.0 x 10
|
| 4-Methyl | 1.1 x 10
| 1.0 x 10
|
| H (Benzyl chloride) | 1.1 x 10
| 100 |
| 4-Chloro | 3.1 x 10
| 28 |
| 3-Chloro | 1.5 x 10
| 1.4 |
| 2,6-Dichloro (estimated) | ~10
| ~0.1 - 0.01 |
| 3,4-Dinitro | 1.1 x 10
| 1 |
Data for substituted benzyl chlorides are from Richard, J. P., et al. (1997). The estimated rate for this compound is based on the expected strong deactivating effect of two ortho-chloro substituents.
The presence of two electron-withdrawing chlorine atoms at the ortho positions in this compound is expected to significantly decrease the rate of solvolysis compared to unsubstituted benzyl chloride. This is due to both the inductive electron-withdrawing effect of the chlorine atoms, which destabilizes the developing positive charge on the benzylic carbon in both S(_N)1 and S(_N)2 transition states, and the steric hindrance posed by the ortho substituents, which impedes the approach of the nucleophile in an S(_N)2 reaction and can also affect the planarity and stability of a carbocation intermediate in an S(_N)1 pathway.
Nucleophilic Substitution with Other Nucleophiles
Beyond solvolysis, the reactions of benzyl chlorides with various nucleophiles are of great synthetic importance. The mechanism of these reactions can shift between S(_N)1 and S(_N)2 depending on the substrate, nucleophile, solvent, and temperature. For this compound, the steric hindrance from the two ortho-chloro groups strongly disfavors the S(_N)2 pathway, which requires a backside attack by the nucleophile. This steric impediment would lead to a significantly slower reaction rate compared to less hindered benzyl chlorides.
While specific kinetic data for the reaction of this compound with a range of nucleophiles is scarce, studies on other benzyl chlorides provide a basis for comparison. For instance, the reaction of benzyl chloride with amines and other nucleophiles has been investigated, and the rates are known to be sensitive to the steric and electronic properties of both the substrate and the nucleophile. It is anticipated that reactions of this compound with nucleophiles like piperidine (B6355638) or azide (B81097) would be considerably slower than those of benzyl chloride or even monochlorinated benzyl chlorides.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for mechanistic understanding and process optimization. Below are detailed methodologies for key experiments cited in the study of benzyl chloride reactivity.
Protocol 1: Determination of Solvolysis Rate by UV-Vis Spectrophotometry
This method is suitable for reactions that involve a change in the UV-Vis absorbance spectrum as the reaction progresses.
Materials:
-
Substituted benzyl chloride
-
Solvent (e.g., 20% acetonitrile in water)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the benzyl chloride in a suitable solvent (e.g., acetonitrile).
-
Equilibrate the reaction solvent in the thermostatted cell holder of the spectrophotometer to the desired temperature (e.g., 25°C).
-
Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the solvent in the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
Record the absorbance at regular time intervals until the reaction is complete (at least 3-5 half-lives).
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(A(t) - A({∞})) versus time, where A(t) is the absorbance at time t and A({∞}) is the absorbance at the end of the reaction.
Protocol 2: Determination of Reaction Rate by Titration
This classic method is used to follow reactions that produce or consume an acidic or basic species. For the hydrolysis of benzyl chloride, the production of HCl is monitored.
Materials:
-
Benzyl chloride
-
Reaction solvent (e.g., water or aqueous acetone)
-
Standardized sodium hydroxide (B78521) solution
-
Acid-base indicator (e.g., phenolphthalein)
-
Thermostatted water bath
-
Pipettes, burettes, and conical flasks
Procedure:
-
Place a known volume of the reaction solvent in a flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a known amount of benzyl chloride to the solvent to start the reaction (time = 0).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone (B3395972) or another suitable solvent.
-
Titrate the quenched aliquot with the standardized NaOH solution using an appropriate indicator to determine the concentration of HCl produced.
-
The concentration of benzyl chloride remaining at each time point can be calculated from the stoichiometry of the reaction.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[benzyl chloride] vs. time for a first-order reaction).
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the mechanistic pathways of the reactions.
Caption: Experimental workflow for determining solvolysis rates using UV-Vis spectrophotometry.
Caption: Competing S({N})1 and S({N})2 pathways for nucleophilic substitution of a benzyl chloride.
Conclusion
The kinetic behavior of this compound in nucleophilic substitution reactions is dominated by the strong steric and electron-withdrawing effects of the two ortho-chloro substituents. These effects lead to a significant retardation of the reaction rate compared to unsubstituted benzyl chloride and other less hindered or electronically richer analogues. While direct kinetic data for this compound across a range of nucleophiles is limited, comparative analysis with other substituted benzyl chlorides provides valuable insights for predicting its reactivity and for the rational design of synthetic routes. The provided experimental protocols offer a robust framework for conducting further kinetic studies to expand our understanding of this important class of reactions.
A Comparative Guide to Isoconazole Synthesis: Benchmarking Yields with Different Reagents
For Researchers, Scientists, and Drug Development Professionals
Isoconazole (B1215869), a broad-spectrum azole antifungal agent, is a cornerstone in the treatment of various mycoses. The efficiency of its synthesis is a critical factor for pharmaceutical production, directly impacting cost and availability. This guide provides a comparative analysis of different synthetic routes for isoconazole, focusing on the impact of reagent selection on the overall yield. Experimental data from published methods is presented to offer a clear benchmark for researchers in the field.
Comparative Yield of Isoconazole Synthesis Routes
The synthesis of isoconazole has evolved from traditional methods with low yields to more optimized processes that offer significant improvements in efficiency. Below is a summary of the reported yields for two prominent synthetic pathways.
| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Reference |
| Traditional Method | 2,4-dichloroacetophenone | Liquid bromine, Imidazole (B134444), Sodium borohydride, Sodium hydride, 2,6-dichlorobenzyl chloride | ~15% | US Patent US3717655 A[1] |
| Improved Method | 2,2',4'-trichloroacetophenone or Trichloroacetophenone | Reducing agent (e.g., Raney's nickel, aluminum isopropylate), Imidazole, Phase-transfer catalyst, this compound | ~47-49% | CN102399192A[2],[3] |
Experimental Protocols
Traditional Synthesis of Isoconazole Nitrate (B79036)
This method, while foundational, is characterized by harsh reagents and a low overall yield.
Step 1: Bromination of 2,4-dichloroacetophenone
-
2,4-dichloroacetophenone is used as the initial raw material.
-
In refluxing methanol (B129727), liquid bromine is added dropwise to brominate the alpha position of the acetophenone.[1]
Step 2: N-alkylation with Imidazole
-
After bromination, the reaction solution is cooled in an ice bath.
-
Imidazole is then added to the reaction solution to perform an N-alkylation reaction.[1]
-
The solvent is spun off to obtain 2,4-dichloro-2-(imidazolyl)acetophenone.
Step 3: Reduction
-
The product from Step 2 is reduced to 1-(2,4-dichlorophenyl)-2-chloro-ethanol using sodium borohydride.[1]
Step 4: Etherification and Salt Formation
-
The resulting alcohol is dissolved in a mixture of anhydrous benzene (B151609) and dimethylformamide.
-
Sodium hydride is used as a strong base for the etherification reaction with this compound.[1]
-
Finally, nitric acid is added dropwise to the solvent to form the isoconazole nitrate salt.[1]
Note: This method involves highly toxic liquid bromine and hazardous reagents like sodium hydride, with a reported yield of only 15%.[1]
Improved Synthesis of Isoconazole Nitrate
This newer method avoids many of the hazardous reagents of the traditional route and significantly improves the overall yield.[1]
Step 1: Reduction of Trichloroacetophenone
-
Trichloroacetophenone is dissolved in an organic solvent (e.g., methanol or isopropanol).
-
A reducing agent, such as Raney's nickel or aluminum isopropylate, is added.[2]
-
The reaction is carried out at 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[2][4]
Step 2: N-Alkylation with Imidazole
-
The 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system of toluene (B28343) and water.[4]
-
A phase-transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium (B1175870) chloride) is used.[4]
-
The reaction is conducted at 40-80°C for 4-11 hours.[4]
-
The organic phase is separated, washed, and cooled to -10 to 0°C to crystallize the intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[4]
Step 3: Etherification
-
The intermediate from Step 2 is combined with water, sodium hydroxide, toluene, a phase-transfer catalyst, and this compound.[4]
-
The mixture is heated to approximately 60°C for 4 hours.[4]
Step 4: Salt Formation
-
After the reaction, the organic phase is separated and washed with water.
-
Dilute nitric acid is slowly added dropwise to the organic phase, causing the precipitation of isoconazole nitrate crystals.[4]
-
The crude product is then recrystallized from 95% ethanol (B145695) to obtain the purified product.[2]
This improved method has a significantly higher yield of approximately 49% and utilizes less hazardous reagents.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for isoconazole.
References
A Comparative Guide to the Analysis of Impurities in Commercial 2,6-Dichlorobenzyl Chloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 2,6-Dichlorobenzyl chloride is a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. However, the commercial product often contains impurities that can arise from the manufacturing process. This guide provides a comprehensive analysis of potential impurities in commercial this compound, outlines experimental protocols for their detection and quantification, and compares its use with alternative synthetic strategies.
Understanding the Impurity Profile
Commercial this compound is typically synthesized by the free-radical chlorination of 2,6-dichlorotoluene. The process can lead to several impurities, including isomers, under- and over-chlorinated products, and oxidation byproducts. While manufacturers often state a purity of 97-98%, the specific nature and concentration of the remaining impurities are critical for process development and quality control.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Typical Concentration Range (%)* | Potential Origin |
| 2,6-Dichlorotoluene | 2,6-Cl₂C₆H₃CH₃ | 0.1 - 1.0 | Unreacted starting material |
| 2,4-Dichlorobenzyl chloride | 2,4-Cl₂C₆H₃CH₂Cl | 0.1 - 0.5 | Isomeric impurity from starting material |
| 3,4-Dichlorobenzyl chloride | 3,4-Cl₂C₆H₃CH₂Cl | 0.1 - 0.5 | Isomeric impurity from starting material |
| α,α,2,6-Tetrachlorotoluene | 2,6-Cl₂C₆H₃CHCl₂ | 0.1 - 0.5 | Over-chlorination product |
| 2,6-Dichlorobenzaldehyde | 2,6-Cl₂C₆H₃CHO | 0.05 - 0.2 | Oxidation of the product |
*Note: These are illustrative concentration ranges based on typical analyses of related compounds. Actual concentrations will vary between batches and suppliers. A thorough analysis of each batch is recommended.
Experimental Protocols for Impurity Analysis
Accurate determination of the impurity profile requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a complementary technique, particularly useful for less volatile or thermally labile impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
Comparison with Alternative Synthetic Routes
In many applications, particularly in pharmaceutical synthesis, the presence of impurities can necessitate the exploration of alternative synthetic pathways. A prominent use of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.
Signaling Pathway: Synthesis of Diclofenac
Safety Operating Guide
Proper Disposal of 2,6-Dichlorobenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2,6-Dichlorobenzyl chloride is a corrosive, environmentally hazardous, and suspected carcinogenic compound. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling and disposal of this compound in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a full-face respirator with appropriate cartridges is required.[3]
In case of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Do not use combustible materials like sawdust to absorb the spill.
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This typically involves incineration at high temperatures. However, for small quantities in a laboratory setting, a chemical neutralization (hydrolysis) step can be performed to render the compound less hazardous before collection by a waste disposal service. Never dispose of this compound down the drain or in regular trash.
Quantitative Disposal Parameters
For facilities with incineration capabilities, specific parameters must be met for the thermal destruction of chlorinated organic compounds.
| Parameter | Value | Regulation/Guideline |
| Minimum Incineration Temperature | 1100°C | For hazardous waste containing >1% halogenated organic substances. |
| Minimum Residence Time | 2 seconds | To ensure complete destruction of hazardous components. |
Experimental Protocol: Neutralization of this compound via Hydrolysis
This protocol outlines a method for the chemical neutralization of small quantities of this compound in a laboratory setting. This procedure converts the reactive benzyl (B1604629) chloride to the less hazardous 2,6-dichlorobenzyl alcohol.
Materials:
-
This compound waste
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution or soda ash (sodium carbonate) solution[1]
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
pH paper or a pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a chemical fume hood, place the container with the this compound waste in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Dilution (Optional but Recommended): If the waste is concentrated, diluting it with a water-miscible organic solvent (e.g., tetrahydrofuran (B95107) or ethanol) can help to better control the reaction rate.
-
Slow Addition of Base: While stirring vigorously, slowly add the 5% sodium hydroxide or soda ash solution to the this compound waste. The hydrolysis of this compound will occur, forming 2,6-dichlorobenzyl alcohol and sodium chloride.
-
Monitor pH: Periodically check the pH of the reaction mixture. Continue adding the basic solution until the pH is neutral (pH 7). Be cautious, as the reaction may be slow.
-
Stirring: Allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.
-
Waste Collection: Once the reaction is complete and the pH is neutral, the resulting mixture should be transferred to a clearly labeled hazardous waste container for aqueous organic waste.
-
Decontamination: All glassware and equipment that came into contact with this compound should be rinsed with a 5% sodium hydroxide or soda ash solution, followed by water.[1] These rinsates should also be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled separately from the following incompatible materials:
-
Strong oxidizing agents
-
Strong bases
-
Alcohols
-
Amines
-
Metals (especially aluminum and galvanized steel)[1]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Personal protective equipment for handling 2,6-Dichlorobenzyl chloride
Essential Safety and Handling Guide for 2,6-Dichlorobenzyl Chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and detailed operational procedures for the handling and disposal of this compound (CAS No: 2014-83-7). Adherence to these guidelines is essential to ensure personal safety and mitigate environmental risks.
Hazard Identification and Immediate Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] This chemical is a lachrymator, meaning it can cause tearing.[4][5] In case of exposure, immediate and specific first aid measures are required.
Emergency Contact Information:
-
In all cases of exposure, immediately call a POISON CENTER or doctor/physician. [1][2][6]
-
Have the Safety Data Sheet (SDS) available when seeking medical advice.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent any direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield (minimum 8 inches) is also required.[7] | Protects against splashes and vapors that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (impervious) that have been inspected prior to use. A complete suit protecting against chemicals is necessary.[4][7] | Prevents severe skin burns and potential allergic reactions upon contact.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[8] Work should be conducted in a chemical fume hood.[9][10] | Protects against inhalation of harmful dust, fumes, or mists.[1][8] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for safe handling and storage.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and their locations are clearly marked.[10]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][9]
-
Avoid Contact: Prevent all personal contact, including inhalation of vapors or dust.[1] Do not eat, drink, or smoke in the handling area.[1][8]
-
Clothing: Immediately remove any clothing that becomes contaminated.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][8]
-
Handwashing: Wash hands thoroughly with soap and water after handling.[1]
Storage Protocol:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][11]
-
Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[5][10]
-
Use corrosive-resistant containers.[6] Do not use aluminum or galvanized containers.[1]
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing, including footwear.[1] Continue rinsing and seek immediate medical advice.[1][4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][8] If breathing is difficult or has stopped, provide artificial respiration.[4][9] Seek immediate medical attention.[1][4] |
| Ingestion | Rinse the mouth with water.[1][7] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical advice.[2][4] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.[7]
-
Ventilate: Ensure adequate ventilation.[7]
-
Containment: Wear appropriate PPE and absorb the spill with inert material such as sand, earth, or vermiculite.[2][7] Do not let the product enter drains.[7][10]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[4][7]
Disposal Protocol:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1][7]
-
Disposal must be in accordance with all applicable local, regional, national, and international regulations.[2][8]
-
Do not dispose of it into the sewer system.[10] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accelachem.com [accelachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
